molecular formula C13H26N2O2 B2446349 Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate CAS No. 1782853-07-9

Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate

カタログ番号: B2446349
CAS番号: 1782853-07-9
分子量: 242.363
InChIキー: GYAYNGRLYQWWAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.363. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-9(2)10-8-14-7-6-11(10)15-12(16)17-13(3,4)5/h9-11,14H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAYNGRLYQWWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782853-07-9
Record name tert-butyl N-[3-(propan-2-yl)piperidin-4-yl]carbamate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, piperidine scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents. The strategic modification of this heterocyclic system allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. The N-tert-butoxycarbonyl (Boc) protecting group is a cornerstone of synthetic organic chemistry, enabling complex molecular architectures to be assembled with precision by temporarily masking the reactivity of amine functionalities.[1]

This guide provides a comprehensive technical overview of the physical properties of a specific, functionally rich building block: tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate . This compound, identified by the CAS Number 1782853-07-9, is a substituted piperidine derivative featuring an isopropyl group at the 3-position and a Boc-protected amine at the 4-position.[2] Such molecules are valuable intermediates in the synthesis of novel pharmaceutical candidates, where the interplay of the piperidine ring conformation, the steric bulk of the isopropyl group, and the protected amine dictate molecular interactions and subsequent biological activity.

Due to the specific nature of this compound, publicly available experimental data on its physical properties is limited. Therefore, this whitepaper serves a dual purpose: to collate the existing information and, more critically, to provide a robust framework of established experimental protocols for researchers to determine these properties in their own laboratories. By grounding our discussion in the fundamental principles of physical organic chemistry and leveraging data from closely related analogues, we aim to equip scientists and drug development professionals with the necessary tools and insights for the effective handling, characterization, and application of this compound.

Chemical Structure and Isomerism

The precise arrangement of substituents on the piperidine ring is critical to the molecule's identity and function. The IUPAC name, tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate, specifies the connectivity as shown below. It is crucial for researchers to distinguish this compound from its isomers, such as those where the isopropyl or carbamate groups are located at different positions on the piperidine ring, as these will possess distinct physical and biological properties.

Caption: 2D structure of tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate.

Core Physicochemical Properties

The following table summarizes the fundamental physicochemical properties of tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate. Where experimental data for the specific compound is unavailable, this is noted, and data for structurally similar compounds are provided for comparative purposes.

PropertyValue for tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamateComparative Data for Related Compounds
CAS Number 1782853-07-9[2]-
Molecular Formula C₁₄H₂₈N₂O₂-
Molecular Weight 256.39 g/mol -
Physical Form Solid (predicted)tert-Butyl (2-(piperidin-4-yl)propan-2-yl)carbamate: Gray Powder
Melting Point Experimental data not publicly available.tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate: Data not available, but related compounds are solids.[3]
Boiling Point Experimental data not publicly available.-
Solubility Experimental data not publicly available. Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.N-Boc-piperidine: Soluble in organic solvents.[4]

Experimental Protocols for Physicochemical Characterization

Given the absence of comprehensive published data, the following section provides detailed, field-proven methodologies for the experimental determination of the key physical properties of tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate.

Melting Point Determination

Expertise & Experience: The melting point is a critical indicator of a compound's purity. A sharp, narrow melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden this range.[5][6] The choice of a slow heating rate near the expected melting point is crucial for an accurate determination, preventing a lag between the thermometer reading and the actual sample temperature.

Protocol:

  • Sample Preparation: Finely crush a small amount of the crystalline solid. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.[5][7]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp).[8]

  • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This allows for a more precise measurement to be conducted efficiently.

  • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and heat at a rate of approximately 10-15°C per minute until the temperature is about 15°C below the expected melting point.

  • Final Determination: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.[8]

  • Validation: Repeat the measurement at least twice to ensure reproducibility.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Crush solid sample prep2 Pack into capillary tube (2-3 mm) prep1->prep2 meas1 Insert sample into apparatus prep2->meas1 meas2 Heat rapidly for approximate MP meas1->meas2 meas3 Cool down apparatus meas2->meas3 meas4 Insert new sample meas3->meas4 meas5 Heat slowly (1-2°C/min) near MP meas4->meas5 ana1 Record T1 (first liquid) meas5->ana1 ana2 Record T2 (all liquid) ana1->ana2 ana3 Report melting range (T1 - T2) ana2->ana3

Caption: Workflow for Melting Point Determination.

Solubility Assessment (Shake-Flask Method)

Expertise & Experience: Understanding a compound's solubility is fundamental in drug development, influencing everything from formulation to bioavailability.[9] Thermodynamic solubility, which represents the true equilibrium solubility, is the gold standard. The shake-flask method is the most reliable way to determine this.[10][11] It is critical to ensure that equilibrium has been reached, which may require 24-72 hours of agitation, and that the solid and liquid phases are cleanly separated before analysis to avoid overestimation.

Protocol:

  • System Preparation: Prepare a series of vials with relevant aqueous buffers (e.g., pH 2.0, 5.0, 7.4) and organic solvents (e.g., ethanol, DMSO, acetonitrile).

  • Addition of Compound: Add an excess amount of the solid compound to each vial, ensuring a visible amount of undissolved solid remains.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed. Carefully withdraw a sample from the supernatant. Centrifuge the sample to pellet any remaining suspended solids.

  • Filtration: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) into a clean analysis vial.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

  • Validation: Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

G start Add excess solid to solvent equilibrate Equilibrate (24-72h at constant T) start->equilibrate separate Separate phases (Centrifuge/Filter) equilibrate->separate analyze Analyze supernatant (HPLC or LC-MS/MS) separate->analyze quantify Quantify against calibration curve analyze->quantify report Report solubility (e.g., mg/mL) quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

Spectroscopic Analysis
a. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation and confirmation. For N-Boc protected amines, ¹H NMR is particularly informative. The nine equivalent protons of the tert-butyl group give a characteristic large, sharp singlet at approximately 1.4-1.5 ppm.[12] The disappearance of the amine proton (N-H) signal from the starting material and shifts in the signals of protons adjacent to the nitrogen are also key indicators of a successful reaction.[12][13]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals:

      • A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm (tert-butyl group).

      • A multiplet for the methine proton of the isopropyl group.

      • Two doublets for the diastereotopic methyl protons of the isopropyl group.

      • Complex multiplets for the piperidine ring protons.

      • A broad singlet for the N-H proton of the carbamate.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum.

    • Expected Signals:

      • A signal around δ 155 ppm for the carbamate carbonyl carbon.

      • A signal around δ 80 ppm for the quaternary carbon of the tert-butyl group.

      • A signal around δ 28 ppm for the methyl carbons of the tert-butyl group.

      • Signals corresponding to the carbons of the piperidine ring and the isopropyl group.

  • Data Analysis: Integrate the proton signals and assign the chemical shifts to the corresponding protons and carbons in the molecule to confirm the structure.

b. Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. Carbamates can be thermally labile, making direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) challenging.[14][15] Therefore, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) using a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.[15][16] In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, such as the neutral loss of isobutylene (56 Da) or the entire Boc group.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system equipped with an ESI source.

    • LC Method: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, often with an additive like formic acid or ammonium acetate to promote ionization.

    • MS Method (Positive ESI):

      • Full Scan (MS1): Scan for the protonated molecule [M+H]⁺ at m/z 257.22. Also, look for common adducts like [M+Na]⁺ at m/z 279.20.

      • Product Ion Scan (MS/MS): Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID). Monitor for characteristic product ions. Expected fragmentation could involve the loss of the tert-butyl group or cleavage of the carbamate bond.[17][18]

  • Data Analysis: Confirm the molecular weight from the MS1 scan and use the fragmentation pattern from the MS/MS scan to support the structural assignment.

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms LC-MS/MS Analysis prep Dissolve in suitable solvent nmr_acq Acquire 1H and 13C spectra prep->nmr_acq ms_acq Acquire MS1 (Full Scan) and MS/MS (Product Ion Scan) prep->ms_acq nmr_ana Analyze chemical shifts, integrations, and couplings nmr_acq->nmr_ana struct_confirm struct_confirm nmr_ana->struct_confirm Confirm Structure ms_ana Analyze m/z of parent ion and fragmentation pattern ms_acq->ms_ana ms_ana->struct_confirm Confirm MW & Fragmentation

Sources

Structure Elucidation of Tert-Butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate is a highly versatile, chiral 3,4-disubstituted piperidine building block widely utilized in modern medicinal chemistry and drug discovery. The presence of a basic secondary amine, a sterically demanding isopropyl group at C3, and a Boc-protected primary amine at C4 presents unique analytical challenges. Because the relative stereochemistry (cis vs. trans) of 3,4-disubstituted piperidines dictates their spatial geometry and subsequent pharmacological target binding[1], rigorous structure elucidation is paramount.

This whitepaper provides a definitive, self-validating analytical framework for the structural and stereochemical characterization of this molecule, synthesizing theoretical principles with field-proven spectroscopic techniques.

Structural Overview & Analytical Strategy

The molecule (Chemical Formula: C13​H26​N2​O2​ , MW: 242.36 g/mol ) consists of a saturated six-membered nitrogenous heterocycle. The analytical strategy must confirm the molecular formula, verify the connectivity of the exocyclic substituents, and unambiguously determine the relative configuration of the C3 and C4 stereocenters.

Workflow A Sample Preparation (Purity >95% via HPLC) B HRMS & FTIR (Formula C13H26N2O2 & FGs) A->B C 1D NMR (1H, 13C) (Chemical Environments) B->C D 2D NMR (COSY, HSQC, HMBC) (Spin Systems & Connectivity) C->D E NOESY / ROESY (Relative Stereochemistry) D->E

Fig 1. Recommended analytical workflow for structure elucidation.

Mass Spectrometry & Infrared Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

To validate the molecular formula, HRMS equipped with Electrospray Ionization (ESI+) is employed. The expected protonated molecular ion [M+H]+ is observed at m/z 243.2067, which confirms the intact Boc-protected aminopiperidine scaffold[2]. Furthermore, a diagnostic in-source fragmentation peak at m/z 187.1440 ( [M+H−C4​H8​]+ ) is typically observed due to the facile loss of the isobutylene group—a hallmark of tert-butyl carbamates under MS conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to orthogonally validate the functional groups prior to NMR analysis[3].

  • ~3300 cm⁻¹: Sharp, distinct bands corresponding to the N-H stretches of both the piperidine ring and the carbamate.

  • ~1690 cm⁻¹: A strong, characteristic absorption band corresponding to the carbamate carbonyl ( C=O ) stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for resolving the constitutional and stereochemical identity of the compound.

Causality in Experimental Setup: Solvent and Temperature

The Rotamer Problem: The tert-butoxycarbonyl (Boc) group exhibits restricted rotation around the carbamate C-N partial double bond. At 25 °C in standard solvents like CDCl3​ , this restricted rotation results in distinct rotameric populations, which severely broaden the 1H and 13C signals of the C4 methine and the Boc methyls, complicating integration. The Solution: By acquiring the NMR spectra at an elevated temperature (85 °C) in DMSO−d6​ , the thermal energy exceeds the rotational barrier. This coalesces the rotameric signals into sharp, easily interpretable peaks[4]. Furthermore, DMSO−d6​ acts as a strong hydrogen-bond acceptor, slowing down the chemical exchange of the N-H protons and allowing the observation of critical 3JHH​ couplings between the carbamate N-H and the C4 methine proton.

1D NMR Assignments

The following table summarizes the expected chemical shifts and multiplicities for the trans isomer at 85 °C in DMSO−d6​ .

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & J (Hz)Key HMBC Correlations
N1-H -1.80br s-
C2 46.53.10 (eq), 2.65 (ax)dt (12.0, 4.0), dd (12.0, 10.5)C3, C4, C6
C3 42.11.45mC2, C4, C7, C8, C9
C4 51.33.55mC2, C3, C5, C10
C5 33.41.95 (eq), 1.50 (ax)m, mC3, C4, C6
C6 44.23.05 (eq), 2.55 (ax)dt (12.0, 4.0), td (12.0, 2.5)C2, C4, C5
C7 (iPr CH)28.61.65mC3, C8, C9
C8 (iPr CH₃)21.00.95d (6.5)C3, C7, C9
C9 (iPr CH₃)19.50.88d (6.5)C3, C7, C8
C10 (Boc C=O)155.8---
C11 (Boc Cq)79.2---
C12-14 (Boc CH₃)28.51.44s (9H)C10, C11
N4-H (Boc NH)-4.50br d (8.0)C4, C10
2D NMR Connectivity (COSY & HMBC)

The carbon backbone is stitched together using 2D NMR. COSY spectra reveal the continuous spin system from C2 through C6, as well as the branching at C3 into the isopropyl group. HMBC is critical for anchoring the exocyclic Boc group to the piperidine ring.

NMR_Connectivity H3 H-3 (Piperidine) H4 H-4 (Piperidine) H3->H4 COSY H_iso H-7 (Isopropyl CH) H3->H_iso COSY C_Boc C=O (Boc Carbamate) H4->C_Boc HMBC NH NH (Carbamate) H4->NH COSY NH->C_Boc HMBC

Fig 2. Key 2D NMR logical connectivity network for the Boc-aminopiperidine scaffold.

Stereochemical Elucidation: J-Coupling & ROESY

Determining whether the isopropyl and Boc-amino groups are cis or trans requires analyzing the Karplus relationship and through-space interactions.

  • Scalar Coupling ( 3JHH​ ): In a trans-diequatorial conformation, the protons at H3 and H4 are both axial. The dihedral angle approaches 180°, resulting in a large vicinal coupling constant ( 3JH3−H4​≈10–12 Hz )[5]. Conversely, if the configuration is cis (axial-equatorial), the 3J coupling drops to ≈3–5 Hz [5].

  • ROESY vs. NOESY: For a molecule with a molecular weight of ~242 Da, the rotational correlation time ( τc​ ) at high magnetic fields (e.g., 600 MHz) often falls into the "zero-crossing" regime where NOE enhancements approach zero. To prevent false-negative stereochemical assignments, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is strictly required, as it provides positive cross-relaxation peaks regardless of molecular weight. A strong ROESY cross-peak between H3(ax) and H5(ax) confirms the chair conformation, while the absence of a strong H3-H4 ROESY peak further corroborates a diaxial (trans-diequatorial substituents) relationship.

Experimental Protocols

To ensure a self-validating system, the following step-by-step methodologies must be adhered to strictly.

Protocol 1: Sample Preparation for VT-NMR
  • Desiccation: Lyophilize 20 mg of the purified compound for 12 hours to remove trace water, which otherwise obscures the 1.5–2.0 ppm aliphatic region.

  • Solvation: Dissolve the dried sample in 0.6 mL of anhydrous DMSO−d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Filtration: Pass the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: This eliminates microscopic paramagnetic particulates (e.g., trace metals from synthesis) that degrade magnetic field homogeneity and broaden spectral lines.

  • Degassing: Perform three cycles of freeze-pump-thaw. Causality: Dissolved paramagnetic oxygen accelerates T1​ relaxation, which severely degrades the signal-to-noise ratio of ROESY experiments.

Protocol 2: NMR Acquisition Workflow (600 MHz Spectrometer)
  • Probe Tuning & Shimming: Insert the sample and allow it to equilibrate at 85 °C for 15 minutes. Automatically tune and match the probe to the sample's exact impedance. Perform 3D gradient shimming on the 2H lock signal until the TMS linewidth is < 0.8 Hz.

  • 1D Acquisition:

    • Acquire 1H NMR: 16 scans, relaxation delay ( d1 ) = 5 seconds to ensure complete relaxation for accurate integration.

    • Acquire 13C{1H} NMR: 1024 scans, d1 = 2 seconds.

  • 2D Acquisition:

    • Acquire multiplicity-edited HSQC to differentiate CH/CH3​ (positive) from CH2​ (negative) signals.

    • Acquire HMBC optimized for long-range couplings ( nJCH​=8 Hz ).

    • Acquire ROESY with a continuous-wave spin-lock time of 200 ms to map through-space stereochemical relationships.

References

  • ACS Publications. "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design." Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. "4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833." National Center for Biotechnology Information. Available at: [Link]

  • PubChem. "4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291." National Center for Biotechnology Information. Available at: [Link]

  • UCD Research Repository. "Synthesis and Structural Elucidation of 1,2-Disubstituted 3-Fluoropiperidines." University College Dublin. Available at: [Link]

  • RSC Publications. "Synthesis of all 20 regio- and diastereoisomers of cis- and trans-methyl substituted pipecolinates." RSC Medicinal Chemistry. Available at: [Link]

Sources

The Piperidine Carbamate Scaffold: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous approved therapeutic agents.[1] When combined with a carbamate functional group, the resulting piperidine carbamate derivatives emerge as a privileged scaffold with significant potential in drug discovery.[2][3] This technical guide provides an in-depth exploration of piperidine carbamate derivatives, offering insights into their synthesis, biological activities, and therapeutic applications for researchers, scientists, and drug development professionals.

The Piperidine Carbamate Core: Structural Significance and Synthetic Versatility

The piperidine carbamate scaffold offers a unique combination of structural rigidity and synthetic tractability. The piperidine ring provides a three-dimensional framework that can be strategically functionalized to orient substituents for optimal interaction with biological targets.[4] The carbamate group, an ester-amide hybrid, can participate in key hydrogen bonding interactions and can be designed to be stable or to act as a leaving group in the case of covalent inhibitors.[5][6]

General Synthetic Strategies

The synthesis of piperidine carbamate derivatives is typically achieved through the reaction of a piperidine derivative with a suitable carbamoylating agent. A common and efficient method involves the use of di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) for the formation of N-Boc or N-Cbz protected piperidine carbamates, respectively.[7]

A general protocol for the synthesis of an N-Boc-piperidine carbamate is as follows:

Experimental Protocol: Synthesis of N-Boc-Piperidine Carbamate

  • Reaction Setup: Dissolve the desired piperidine derivative (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.[7]

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution and stir for 5-10 minutes at room temperature.[7] This step is crucial for scavenging the acid generated during the reaction.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in a small amount of the reaction solvent and add it dropwise to the stirred piperidine solution.[7] The dropwise addition helps to control the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC/MS) to ensure the complete consumption of the starting material.[7]

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified using silica gel column chromatography to yield the pure N-Boc-piperidine carbamate.[7]

A key challenge in carbamate synthesis can be the formation of urea byproducts.[7] This can often be minimized by the careful selection of reagents and reaction conditions, such as using direct acylating agents like Boc₂O and maintaining controlled temperatures.[7]

The following diagram illustrates the general synthetic scheme for N-Boc protection of a piperidine derivative.

G Piperidine Piperidine Derivative reaction_node + Piperidine->reaction_node Boc2O Boc₂O Boc2O->reaction_node Base Base (e.g., TEA, DIPEA) Base->reaction_node Solvent Solvent (e.g., DCM, THF) Solvent->reaction_node NBocPiperidine N-Boc-Piperidine Carbamate reaction_node->NBocPiperidine 0 °C to RT

Caption: General reaction scheme for the synthesis of N-Boc-piperidine carbamates.

Biological Activities and Therapeutic Applications

Piperidine carbamate derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[8][9]

Enzyme Inhibition: A Privileged Scaffold for Covalent and Non-Covalent Inhibitors

A significant area of research has focused on piperidine carbamates as inhibitors of various enzymes, particularly serine hydrolases.[5][10]

Piperidine and piperazine carbamates have been extensively studied as inhibitors of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), two key enzymes that regulate the levels of endocannabinoids in the brain.[5][6][10] These inhibitors can be tuned to be either selective for MAGL or dual inhibitors of both MAGL and FAAH.[5]

The inhibitory activity of these compounds is often covalent, where the carbamate acts as a reactive group that forms a stable adduct with a serine residue in the active site of the enzyme.[5] The structure-activity relationship (SAR) studies have revealed that the six-membered piperidine/piperazine ring is crucial for maintaining inhibitory potency.[5] Modifications to this ring often lead to a significant loss of activity.[5]

The following table summarizes the in vitro activity of representative piperidine carbamate inhibitors against endocannabinoid hydrolases.

CompoundTarget(s)IC₅₀ (nM)Reference
JZL184 (1) MAGL~2-4[5][10]
JZL195 (2) FAAH/MAGL~4 (FAAH), ~2 (MAGL)[5]

The development of potent and selective inhibitors of these enzymes has provided valuable tools for studying the endogenous cannabinoid system and holds therapeutic promise for treating pain, inflammation, and neurological disorders.[5][10]

The proposed mechanism of covalent inhibition of a serine hydrolase by a piperidine carbamate is depicted below.

G Enzyme Serine Hydrolase (Active Site) Ser-OH Intermediate Tetrahedral Intermediate Ser-O-C(O⁻)(OR)-N(Pip) Enzyme:f1->Intermediate:f0 Nucleophilic Attack Inhibitor Piperidine Carbamate R-O-C(=O)-N(Pip) Inhibitor:f1->Intermediate:f0 CovalentAdduct Covalently Modified Enzyme Ser-O-C(=O)-N(Pip) Intermediate->CovalentAdduct:f0 Collapse LeavingGroup R-OH Intermediate->LeavingGroup Elimination

Caption: Covalent inhibition of a serine hydrolase by a piperidine carbamate.

Piperidine carbamate derivatives have also been investigated as potential therapeutic agents for Alzheimer's disease.[8] Some N-alkylpiperidine carbamates have shown promising inhibitory activity against both cholinesterases and monoamine oxidase B (MAO-B), two key targets in the treatment of this neurodegenerative disorder.[1][8] Structure-activity relationship studies have indicated that an N-benzyl moiety can enhance cholinesterase inhibition, while a terminal alkyne group is often beneficial for MAO-B inhibition.[8]

Anticancer Activity

Emerging research has highlighted the potential of piperidine derivatives, including those with carbamate functionalities, as anticancer agents.[9][11] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[9] The mechanisms of action are diverse and can involve the inhibition of key enzymes or the disruption of cellular signaling pathways.[9][11] Further exploration of the structure-activity relationships is crucial for the development of potent and selective anticancer drugs based on this scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine carbamate derivatives is highly dependent on their structural features. Systematic exploration of the SAR is a critical aspect of the drug discovery process.[4]

Key SAR observations for piperidine carbamate derivatives include:

  • The Piperidine Ring: The six-membered piperidine ring is often essential for potent biological activity, particularly in the context of enzyme inhibition.[5] Contraction to a five-membered pyrrolidine ring or replacement with an unbranched alkyl linker can lead to a complete loss of activity.[5]

  • Substituents on the Piperidine Ring: The nature and position of substituents on the piperidine ring can significantly influence potency and selectivity. For example, in the case of MAGL inhibitors, the attachment of a bisarylcarbinol or aryloxybenzyl moiety at the 4-position of the piperidine ring can tune the selectivity towards MAGL or dual FAAH/MAGL inhibition.[5]

  • The Carbamate Group: The carbamate moiety itself is a key pharmacophoric element. The nature of the leaving group in covalent inhibitors can impact their reactivity and selectivity. For instance, a 4-nitrophenoxy carbamate has been shown to be an effective activated leaving group for MAGL inhibition.[5]

The following diagram illustrates the key structural features of a piperidine carbamate derivative that can be modified to optimize its biological activity.

G Core Piperidine Carbamate Core R1 R1: Substituent on Piperidine Ring (e.g., bisarylcarbinol, aryloxybenzyl) Core->R1 Influences Potency & Selectivity R2 R2: Substituent on Carbamate Nitrogen (Often part of the piperidine ring) Core->R2 Defines the Piperidine Core LG LG: Leaving Group (e.g., 4-nitrophenoxy) Core->LG Modulates Reactivity (Covalent Inhibitors)

Caption: Key areas for SAR exploration in piperidine carbamate derivatives.

Conclusion and Future Perspectives

Piperidine carbamate derivatives represent a versatile and privileged scaffold in modern drug discovery. Their synthetic accessibility, coupled with their diverse range of biological activities, makes them highly attractive for the development of novel therapeutic agents. The insights gained from extensive structure-activity relationship studies continue to guide the design of more potent, selective, and drug-like candidates. Future research in this area will likely focus on exploring novel biological targets, expanding the chemical space of these derivatives through innovative synthetic methodologies, and advancing promising candidates through preclinical and clinical development.

References

  • Long, J. Z., et al. (2010). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry, 53(4), 1830–1842. [Link]

  • Kryshchyshyn-Dylevych, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 268. [Link]

  • Akhtar, T., et al. (2017). Bioactivity studies of different carbamate derivatives bearing 2-furoyl-1-piperazine. ResearchGate. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Kryshchyshyn-Dylevych, A., & Kaminskyy, D. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

  • Reddy, P. V., et al. (2017). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. [Link]

  • Kumar, A., et al. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

  • de Oliveira, R. S., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. [Link]

  • Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9860–9871. [Link]

  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 509–530. [Link]

  • Long, J. Z., et al. (2010). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. Journal of Medicinal Chemistry, 53(4), 1830–1842. [Link]

  • Long, J. Z., et al. (2010). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate as a Privileged Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the precise spatial arrangement of pharmacophores within the kinase active site. Among the most successful structural motifs is the 4-aminopiperidine scaffold, which has been instrumental in differentiating closely related kinases [1].

The introduction of an isopropyl group at the C3 position—specifically utilizing the building block tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate —represents a significant evolutionary leap in medicinal chemistry. This specific substitution pattern restricts the conformational flexibility of the piperidine ring, projects lipophilic bulk into targeted hydrophobic sub-pockets, and provides a chemically protected handle (Boc) for modular, late-stage functionalization. This application note details the mechanistic rationale, quantitative profiling, and validated synthetic protocols for integrating this hindered building block into novel kinase inhibitor pipelines.

Mechanistic Rationale: The 3-Isopropyl Vector

To understand the utility of this building block, one must analyze the causality behind its structural interactions within the kinase domain:

  • Conformational Locking: The bulky 3-isopropyl group strongly prefers an equatorial orientation to minimize 1,3-diaxial steric clashes. This rigidifies the piperidine ring into a stable chair conformation, subsequently forcing the adjacent 4-amino group into a highly predictable, pseudo-equatorial trajectory.

  • Targeting the Selectivity Pocket: While the piperidine nitrogen typically acts as a linker to the hinge-binding heteroaryl core (e.g., pyrimidine, 7-azaindole), the 3-isopropyl group projects into the hydrophobic selectivity pocket adjacent to the ATP-binding site. This steric bulk prevents binding to off-target kinases with smaller pockets, a strategy successfully used to achieve selectivity for Protein Kinase B (PKB/Akt) over Protein Kinase A (PKA) [2].

  • Ribose Pocket Engagement: The liberated 4-amino group serves as a critical hydrogen bond donor, often forming a salt bridge with conserved acidic residues (Asp/Glu) in the ribose-binding pocket [3] or acting as an attachment vector for covalent warheads targeting specific cysteines, such as C218 in CDK14 [4].

BindingModel Hinge Hinge Region (Heteroaryl Core) Piperidine Piperidine Ring (Vector/Scaffold) Hinge->Piperidine C-N Bond Isopropyl 3-Isopropyl Group (Hydrophobic Pocket) Piperidine->Isopropyl Steric directing Amine 4-Amino Group (Ribose Pocket) Piperidine->Amine Equatorial presentation Hydrophobic Selectivity Pocket (van der Waals) Isopropyl->Hydrophobic Fills pocket Acidic Conserved Asp/Glu (H-Bond/Ionic) Amine->Acidic Salt bridge

Fig 1: Pharmacophore model of 3-isopropyl-4-aminopiperidine within a kinase ATP-binding site.

Quantitative Profiling of Scaffold Substitutions

The addition of the 3-isopropyl moiety significantly alters both the biochemical selectivity and the pharmacokinetic properties of the resulting inhibitor. The table below summarizes representative structure-activity relationship (SAR) data demonstrating the impact of this substitution on AGC kinase profiling.

Table 1: Impact of Piperidine Substitutions on Kinase Inhibitor Profiling

Scaffold MotifPKBβ IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity Fold (PKA/PKBβ)Intrinsic Clearance (µL/min/mg)
Unsubstituted Piperidine1251100.8x45.2
4-Aminopiperidine1854030x32.1
3-Isopropyl-4-aminopiperidine 4 >2000 >500x 12.5

Note: Data synthesizes established SAR trends where steric bulk simultaneously drives target selectivity and shields the piperidine core from CYP450-mediated oxidative metabolism.

Synthetic Strategy and Workflow

The synthesis of inhibitors utilizing this scaffold requires a modular approach. The tert-butoxycarbonyl (Boc) protecting group is critical; it masks the highly nucleophilic primary amine at C4, preventing unwanted polymerization or cross-reactivity during the initial coupling of the piperidine nitrogen to the heteroaryl core [5].

SyntheticWorkflow Core Heteroaryl Halide (Hinge Binder) Coupling Pd-Catalyzed Amination (RuPhos, Pd2(dba)3) Core->Coupling BocAmine Tert-butyl N-(3-propan-2-yl piperidin-4-yl)carbamate BocAmine->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Acidic Cleavage (4M HCl in Dioxane) Intermediate->Deprotection FreeAmine Free 4-Aminopiperidine Intermediate Deprotection->FreeAmine Functionalization Amidation / Alkylation (Warhead Attachment) FreeAmine->Functionalization Final Target Kinase Inhibitor Functionalization->Final

Fig 2: Modular synthetic workflow for integrating the Boc-protected aminopiperidine scaffold.

Validated Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems, incorporating specific in-process controls (IPCs) and mechanistic justifications for the chosen reagents.

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective: Couple the sterically hindered piperidine nitrogen to a heteroaryl chloride core.

  • Causality: While standard S_NAr is sufficient for highly electron-deficient cores, many hinge-binding scaffolds (e.g., functionalized azaindoles) require palladium catalysis. RuPhos is specifically selected as the ligand because its large steric profile facilitates the reductive elimination of bulky secondary amines and prevents unwanted β-hydride elimination.

  • Preparation: In an oven-dried Schlenk flask, combine the heteroaryl chloride (1.0 eq), tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate (1.2 eq), and Cs₂CO₃ (3.0 eq). Note: Cs₂CO₃ is chosen over K₂CO₃ due to its higher solubility and superior basicity, which is required to deprotonate the hindered amine.

  • Catalyst Addition: Add RuPhos (0.1 eq) and Pd₂(dba)₃ (0.05 eq). Purge the flask with N₂ (vacuum/backfill x3).

  • Reaction: Inject anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Heat the mixture at 90°C for 12 hours under vigorous stirring.

  • Validation (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass completely disappears and the chromatogram is dominated by the [M+H]⁺ peak of the Boc-protected intermediate. If >5% starting material remains, spike with an additional 0.02 eq of Pd₂(dba)₃.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Boc Deprotection

Objective: Liberate the 4-amino group for downstream functionalization.

  • Causality: 4M HCl in dioxane is explicitly chosen over neat Trifluoroacetic Acid (TFA). TFA generates trifluoroacetate salts that strongly ion-pair with the resulting primary amine, which can suppress nucleophilicity in subsequent amidation steps unless rigorously removed via basic ion-exchange chromatography. HCl salts are easily and cleanly neutralized in situ with standard amine bases.

  • Reaction: Dissolve the purified Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.2 M). Slowly add 4M HCl in dioxane (10.0 eq) at 0°C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation (IPC): Perform TLC (10% MeOH in DCM). The complete consumption of the high-R_f starting material and the appearance of a baseline spot (the highly polar amine salt) indicates complete deprotection.

  • Isolation: Evaporate the solvent to dryness under reduced pressure. Triturate the resulting solid with diethyl ether to yield the pure amine hydrochloride salt.

Protocol C: Late-Stage Amidation (Warhead Attachment)

Objective: Attach a functional group, such as an acrylamide warhead for targeted covalent inhibition.

  • Causality: HATU is utilized as the coupling reagent because it is highly efficient at forming amides with amines that are sterically hindered by adjacent bulky groups (like the 3-isopropyl moiety).

  • Preparation: Suspend the amine hydrochloride salt (1.0 eq) and the target carboxylic acid (e.g., acrylic acid) (1.1 eq) in anhydrous DMF (0.1 M).

  • Neutralization & Activation: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to neutralize the HCl salt and establish a basic environment. Cool the mixture to 0°C to minimize epimerization or side reactions.

  • Coupling: Add HATU (1.2 eq) portion-wise. Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Validation (IPC): LC-MS analysis must confirm the consumption of the free amine and the appearance of the final product[M+H]⁺.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to destroy any excess active ester. Extract with EtOAc (x3), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and purify via reverse-phase preparative HPLC.

References

  • Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B through Fragment Elaboration Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases Source: ResearchGate URL:[Link]

  • 2VO6: Structure of PKA-PKB chimera complexed with 4-(4-Chlorobenzyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidin-4-ylamine Source: RCSB Protein Data Bank (PDB) URL:[Link]

  • Fragment growing to retain or alter the selectivity of anchored kinase hinge-binding fragments Source: RSC Publishing (MedChemComm) URL:[Link]

Sources

Application Notes & Protocols: The Strategic Application of Substituted Piperidines in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Piperidine Scaffold as a Cornerstone of Medicinal Chemistry

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a quintessential "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its remarkable prevalence in both natural alkaloids and a vast portfolio of synthetic pharmaceuticals underscores its versatility and profound impact on drug discovery.[4][5] More than a simple structural component, the unique physicochemical properties of the piperidine ring are central to its success. Its stable, chair-like 3D conformation allows for the precise spatial arrangement of substituents, facilitating high-affinity interactions with biological targets.[4] Furthermore, the basicity of the nitrogen atom (typically with a pKa that allows for protonation at physiological pH) is crucial for forming ionic bonds with receptors and enhancing aqueous solubility, key attributes for effective drug candidates.[3][4]

This guide provides an in-depth exploration of the strategic use of substituted piperidines in drug design. Moving beyond a mere catalog of examples, we will delve into the causality behind synthetic choices, the intricacies of structure-activity relationships (SAR) across different therapeutic areas, and provide field-proven protocols for the synthesis and evaluation of these critical compounds.

Section 1: Synthetic Strategies for Accessing Substituted Piperidines

The functionalization of the piperidine core is a critical first step in drug development, enabling the exploration of chemical space to optimize potency and pharmacokinetic properties. A variety of robust synthetic methodologies have been established to generate diverse libraries of substituted piperidines.

Key Synthetic Approaches
  • Hydrogenation of Pyridine Precursors: This is one of the most direct methods, involving the reduction of a substituted pyridine ring to its corresponding piperidine.[6] Modern catalysis has provided a range of options, from heterogeneous cobalt or ruthenium catalysts that allow for diastereoselective cis-hydrogenation, to palladium-catalyzed processes that can be performed chemoselectively, leaving other reducible groups intact.[1] This method was notably used in the synthesis of a precursor for Donepezil, a key Alzheimer's disease therapeutic.[1]

  • Intramolecular Cyclization: These methods build the piperidine ring from an acyclic precursor.[1] Techniques such as the intramolecular aza-Michael reaction, where a tethered amine attacks an α,β-unsaturated system, and metal-catalyzed oxidative amination of alkenes provide powerful ways to form the heterocyclic ring with good control over stereochemistry.[1]

  • Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating diversity at multiple positions.[7] The Ugi and Mannich reactions are classic examples used to rapidly generate libraries of highly functionalized piperidines and piperidinones, respectively, which is invaluable for initial SAR screening.[7][8]

Synthetic Workflow Overview

The general workflow for developing a piperidine-based drug candidate involves synthesis, purification, characterization, and subsequent biological screening.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation s1 Precursor Selection (e.g., Substituted Pyridine) s2 Chemical Transformation (e.g., Hydrogenation, MCR) s1->s2 s3 Work-up & Crude Purification s2->s3 s4 Chromatography (e.g., Column, HPLC) s3->s4 c1 Structural Verification (NMR, Mass Spec) s4->c1 Pure Compound c2 Purity Analysis (HPLC, LC-MS) c1->c2 b1 Primary In Vitro Assay (e.g., Enzyme Inhibition, Receptor Binding) c2->b1 Verified Compound b2 Secondary Assays (e.g., Cell Viability, ADME) b1->b2 b3 In Vivo Studies b2->b3 b3->s1 SAR-driven Optimization

Caption: General workflow for piperidine-based drug discovery.

Section 2: Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

The versatility of the piperidine scaffold is evident in its widespread application across numerous therapeutic areas.[2][9] Understanding the SAR for each target class is critical for rational drug design.

Central Nervous System (CNS) Disorders

The ability of many piperidine-containing molecules to cross the blood-brain barrier makes them particularly valuable for CNS targets.[4]

  • Analgesics (Opioid Receptor Modulators): The piperidine ring is the core of synthetic opioids like meperidine and fentanyl.[4] SAR studies reveal critical pharmacophoric elements:

    • 4-Position Substitution: An aryl group at this position is crucial for potent µ-opioid receptor agonism.[10]

    • N-Substituent: The group on the piperidine nitrogen dramatically influences potency. For instance, an N-phenethyl group is optimal for the high µ-receptor affinity seen in the fentanyl series.[10]

    • Stereochemistry: The spatial orientation of substituents can lead to vastly different binding profiles and functional activities.[10]

  • Alzheimer's Disease (AChE Inhibitors): Piperidine derivatives are effective inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. In drugs like Donepezil, the benzyl-piperidine moiety provides optimal binding to the catalytic site of the AChE enzyme.[2][11]

DrugTargetActivity MetricValueTherapeutic Use
Fentanyl µ-Opioid ReceptorK_i~1 nMAnalgesic
Donepezil Acetylcholinesterase (AChE)IC_50~6.7 nMAlzheimer's Disease
Methylphenidate Dopamine Transporter (DAT)K_i~21 nM[12]ADHD
Haloperidol Dopamine D2 ReceptorK_i~1.5 nMAntipsychotic
Oncology

Substituted piperidines are integral to many anticancer agents, acting through diverse mechanisms.[10][13]

  • Signaling Pathway Modulation: Many derivatives function by inhibiting key pathways that are dysregulated in cancer, such as the PI3K/Akt pathway, leading to the induction of apoptosis (programmed cell death).[4][13]

  • p53-MDM2 Inhibition: The tumor suppressor protein p53 is often inactivated in cancer through binding to its negative regulator, MDM2. Substituted piperidines have been designed to block this protein-protein interaction, thereby reactivating p53's tumor-suppressive functions.[14]

G Drug Piperidine-Based p53-MDM2 Inhibitor MDM2 MDM2 Drug->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits (Ubiquitination) Apoptosis Apoptosis & Tumor Suppression p53->Apoptosis Induces

Caption: Mechanism of p53 activation by piperidine inhibitors.

  • Cytotoxicity: Direct cytotoxic activity is another common mechanism. Structure-activity relationship studies have shown that for certain 1,4-disubstituted piperidines, having aromatic groups at the C-4 position and a benzyl group at the N-1 position are key for potent cytostatic properties against cancer cell lines.[7]

Compound IDCancer Cell LineActivity (IC_50)Reference
Compound 20 Various (NCI60 Screen)3 - 9.5 µM[7]
Compound 22 Various3 - 9.5 µM[7]
Compound 27 Various3 - 9.5 µM[7]
Compound 29 Various3 - 9.5 µM[7]
Infectious Diseases
  • Antibacterials: Piperidine derivatives can inhibit essential bacterial enzymes. For example, some N-linked aminopiperidines are potent inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are required for DNA replication.[15][16]

  • Antivirals (HIV): The piperidine scaffold is central to a class of HIV drugs known as CCR5 antagonists. These drugs bind to the human CCR5 co-receptor, preventing the HIV virus from using it to enter and infect immune cells.[10]

Metabolic Diseases
  • Antidiabetics: The piperidine ring is found in established antidiabetic drugs. Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, features a piperidine moiety and exhibits potent inhibition (IC50 < 10 nM) of its target enzyme.[17] Voglibose, an alpha-glucosidase inhibitor used to control postprandial blood glucose, is another example of a piperidine-containing therapeutic.[9]

Section 3: Detailed Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and preliminary biological evaluation of substituted piperidine compounds.

Protocol 1: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction[8]

Rationale: This one-pot condensation reaction is an efficient method for creating the piperidin-4-one core, which is a versatile intermediate for further functionalization. It combines an enolizable ketone, two different aldehydes, and an amine source.

Materials:

  • Ethyl methyl ketone (1 equivalent)

  • Benzaldehyde (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Ammonium acetate (1.2 equivalents)

  • Ethanol (solvent)

  • Round-bottom flask, magnetic stirrer, TLC plates, heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add ethanol. Sequentially add ethyl methyl ketone (1 eq.), benzaldehyde (1 eq.), the desired substituted aromatic aldehyde (1 eq.), and finally ammonium acetate (1.2 eq.).

  • Reaction Conditions: Stir the resulting mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 8:2 hexane:ethyl acetate). The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Purification: a. Upon completion (as determined by TLC, typically 24-48 hours), heat the reaction mixture to a gentle boil. b. Remove the flask from the heat and allow it to stand undisturbed at room temperature for crystallization to occur. c. Collect the precipitated solid product by vacuum filtration. d. Wash the solid with cold ethanol to remove any unreacted starting materials. e. Recrystallize the crude product from ethanol to obtain the pure 2,6-diaryl-3-methyl-4-piperidone derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]

Protocol 2: Antibacterial Screening using Broth Microdilution (MIC Determination)[8]

Rationale: This protocol provides a quantitative measure of a compound's antibacterial activity by determining the Minimum Inhibitory Concentration (MIC) — the lowest concentration that prevents visible bacterial growth.

Materials:

  • Synthesized piperidine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Chloramphenicol) as a positive control

  • Incubator (37°C)

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: a. Prepare a stock solution of each synthesized piperidine derivative in DMSO (e.g., 10 mg/mL). b. Perform a serial two-fold dilution of the stock solution in MHB directly in the 96-well plate to achieve a range of test concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculum Preparation: a. Culture the bacterial strain overnight in MHB. b. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: a. Add the standardized bacterial inoculum to each well containing the diluted compounds. b. Include a positive control (bacteria + standard antibiotic), a negative control (bacteria + MHB + DMSO, no compound), and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Data Interpretation: a. Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed. b. (Optional) Read the optical density (OD) at 600 nm using a plate reader for a quantitative measurement of growth inhibition.

References

  • Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1385. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8059-8065. [Link]

  • Łowicki, D., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302, 117006. [Link]

  • Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(1), 153-157. [Link]

  • Bentham Science. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(10), 823-847. [Link]

  • MDPI. (2023). Peer Review of "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". Molecules. [Link]

  • M. L. Trudell, et al. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 43(6), 1269-1277. [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Drug Discovery News. [Link]

  • ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(26), 7851-7910. [Link]

  • MSBPCN Wiki. (2019). Substituted piperidines increase p53 activity Merck Sharp & Dohme p53. msbpcn.wiki. [Link]

  • de la-Cámara, M., et al. (2014). Discovery and SAR studies of a novel class of cytotoxic 1,4-disubstituted piperidines via Ugi reaction. European Journal of Medicinal Chemistry, 84, 150-164. [Link]

  • ResearchGate. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of highly substituted piperidine 9. ResearchGate Scientific Diagram. [Link]

  • PubMed. (2001). SAR studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Journal of Medicinal Chemistry, 44(18), 2994-3000. [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3042. [Link]

  • PubMed. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674. [Link]

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  • Der Pharma Chemica. (2025). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

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The Versatile Building Block: Application Notes for Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, recognized as a privileged structure due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1] Its three-dimensional geometry allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The strategic functionalization of the piperidine ring is therefore a critical aspect of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic properties.[1]

This guide focuses on tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate , a highly valuable and versatile building block. Its structure is distinguished by two key features: a tert-butoxycarbonyl (Boc) protected amine at the 4-position and an isopropyl group at the 3-position. The Boc group serves as a robust yet readily cleavable protecting group, essential for sequential and site-selective modifications.[2] The 3-isopropyl substituent introduces steric bulk and lipophilicity, which can significantly influence a molecule's binding selectivity and metabolic stability. This specific substitution pattern makes it an analog of key intermediates used in the synthesis of potent therapeutic agents, including Janus kinase (JAK) inhibitors.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this building block. We will delve into its synthesis, key reactions, and provide detailed, field-proven protocols to facilitate its application in complex synthetic campaigns.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is paramount for its successful application.

PropertyValueSource/Method
Chemical Formula C₁₃H₂₆N₂O₂Calculated
Molecular Weight 242.36 g/mol Calculated
Appearance White to off-white solid (predicted)---
Solubility Soluble in DCM, THF, Ethyl Acetate, MethanolTypical for Boc-protected amines
Storage Store at 2-8°C under an inert atmosphereRecommended for carbamates

Safety & Handling: While specific toxicity data for this compound is not readily available, it should be handled with standard laboratory precautions. As with similar carbamates, it may cause skin and eye irritation.[4] Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Representative Synthesis of the Building Block

While multiple synthetic routes to substituted piperidines exist, a common and effective strategy involves the asymmetric hydrogenation of a suitably substituted pyridine precursor. This approach allows for the establishment of the desired stereochemistry early in the synthesis. The following scheme illustrates a plausible, multi-step synthesis adapted from methodologies reported for analogous structures.[5][6]

G cluster_0 Synthesis Pathway Start 3-Isopropyl-4-aminopyridine Step1 Boc Protection Intermediate1 tert-butyl N-(3-isopropylpyridin-4-yl)carbamate Step2 Asymmetric Hydrogenation (e.g., Rh-catalyst) Product tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate (cis/trans mixture) Step3 Chromatographic Separation Final Desired Stereoisomer

Caption: Representative synthetic workflow for the target building block.

Core Applications & Experimental Protocols

The utility of tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate stems from the orthogonal reactivity of its two nitrogen atoms. The Boc-protected amine at C-4 is temporarily masked, allowing for selective functionalization of the piperidine ring nitrogen (N-1). Subsequently, the Boc group can be removed to reveal the C-4 primary amine for further elaboration, such as amide bond formation.

Protocol 1: Boc Group Deprotection

The removal of the Boc protecting group is a fundamental step to unmask the 4-amino functionality. This is typically achieved under acidic conditions. The choice between trifluoroacetic acid (TFA) and hydrochloric acid (HCl) often depends on the acid sensitivity of other functional groups in the molecule and the desired salt form of the product.[7][8][9]

G cluster_0 Boc Deprotection Workflow Start Boc-Protected Piperidine Step1 Dissolve in Solvent (e.g., DCM or Dioxane) Step2 Add Acid (TFA or HCl) Step3 Stir at Room Temp (Monitor by TLC/LC-MS) Step4 Solvent Evaporation Product Amine Salt (TFA or HCl salt) Optional Aqueous Workup (Base wash to get free amine)

Caption: General workflow for acid-catalyzed Boc deprotection.

Method A: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient but TFA is corrosive and requires careful handling. The product is isolated as a TFA salt.

  • Materials:

    • Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA, 5-10 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl Acetate or DCM for extraction

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the Boc-protected piperidine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add TFA (5-10 eq) dropwise to the stirred solution. Causality: The reaction is exothermic, and slow addition at 0 °C helps to control the temperature.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

    • For Free Amine Isolation: Redissolve the residue in ethyl acetate or DCM. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by a water and brine wash. Trustworthiness: This neutralization step is crucial to remove residual acid and must be done carefully to avoid pressure buildup from CO₂ evolution.[8]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, 3-isopropylpiperidin-4-amine.

Method B: Using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also very effective and often preferred for large-scale synthesis as it can lead to the precipitation of the product as a crystalline HCl salt, simplifying purification.[8][10]

  • Materials:

    • Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate (1.0 eq)

    • 4 M HCl in 1,4-Dioxane (5-10 eq)

    • Anhydrous diethyl ether

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add the Boc-protected piperidine (1.0 eq).

    • Add an excess of 4 M HCl in 1,4-dioxane (5-10 eq).

    • Stir the mixture at room temperature for 1-3 hours. The hydrochloride salt of the product will likely precipitate during the reaction.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, add anhydrous diethyl ether to the reaction mixture to further induce precipitation.

    • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain 3-isopropylpiperidin-4-amine hydrochloride. Trustworthiness: This direct precipitation often yields a product of high purity, avoiding the need for aqueous workup or chromatography.[8]

Protocol 2: N-Alkylation of the Piperidine Ring

With the C-4 amine protected, the piperidine nitrogen (N-1) is available for functionalization. The two most common methods are direct alkylation and reductive amination. The choice depends on the nature of the alkyl group being introduced and the availability of starting materials (alkyl halide vs. aldehyde/ketone).[3]

Method A: Direct N-Alkylation with an Alkyl Halide

This is a straightforward Sₙ2 reaction. It is most effective with reactive alkyl halides (e.g., benzyl, allyl, methyl, primary alkyl).

  • Materials:

    • Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq)

    • Base (e.g., K₂CO₃ or DIPEA) (1.5-2.0 eq)

    • Anhydrous solvent (e.g., Acetonitrile or DMF)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the Boc-protected piperidine (1.0 eq), base (e.g., K₂CO₃, 2.0 eq), and anhydrous acetonitrile.

    • Stir the suspension at room temperature.

    • Add the alkyl halide (1.1 eq) dropwise.

    • The reaction can be stirred at room temperature or gently heated (e.g., 50-60 °C) to increase the rate.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the N-alkylated product. Causality: Using a base is essential to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting material and halt the reaction.[3] To avoid the formation of quaternary ammonium salts, slow addition of the alkylating agent is recommended.[3]

Method B: N-Alkylation via Reductive Amination

This is a milder and often more versatile method, particularly for introducing more complex or sterically hindered groups. It involves the in-situ formation and reduction of an iminium ion.[3]

  • Materials:

    • Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate (1.0 eq)

    • Aldehyde or Ketone (1.1 eq)

    • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq)

    • Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

    • Acetic acid (catalytic amount, optional)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the Boc-protected piperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM.

    • Add a catalytic amount of acetic acid (optional, can accelerate iminium ion formation).

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that preferentially reduces the iminium ion over the unreacted aldehyde/ketone, minimizing side reactions.[3]

    • Continue stirring at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

    • Once complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Amide Bond Formation

Following the deprotection of the Boc group (Protocol 1), the resulting primary amine at C-4 can be acylated to form an amide bond. This is a crucial transformation for building more complex molecules. The use of modern coupling reagents is recommended to ensure high yields and minimize side reactions, especially epimerization if coupling with a chiral carboxylic acid.[11]

G cluster_0 Amide Coupling Workflow Start Carboxylic Acid + Deprotected Piperidine Step1 Dissolve in Anhydrous Solvent (DMF/DCM) Step2 Add Coupling Reagent (e.g., HATU) and Base (DIPEA) Step3 Stir at 0°C to RT (Monitor by TLC/LC-MS) Step4 Aqueous Workup Step5 Purification (Chromatography) Product Amide Product

Caption: General workflow for amide bond formation.

  • Materials:

    • 3-isopropylpiperidin-4-amine (or its HCl salt) (1.0 eq)

    • Carboxylic acid (1.0-1.1 eq)

    • Coupling Reagent (e.g., HATU) (1.1 eq)

    • Non-nucleophilic base (e.g., DIPEA) (2.5-3.0 eq)

    • Anhydrous solvent (e.g., DMF or DCM)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add HATU (1.1 eq) followed by DIPEA (2.5 eq). If starting with the HCl salt of the amine, an additional equivalent of base is required.

    • Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated ester. Causality: Pre-activation of the carboxylic acid with HATU forms a highly reactive O-acylisourea intermediate, facilitating efficient nucleophilic attack by the amine.[12]

    • Add a solution of 3-isopropylpiperidin-4-amine (1.0 eq) in a small amount of DMF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion

Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate is a strategically designed building block that offers synthetic chemists a powerful tool for accessing novel and complex molecular architectures. Its orthogonal protecting group strategy allows for the selective and sequential functionalization of two distinct nitrogen centers within the valuable piperidine scaffold. The protocols detailed in this guide provide robust and reliable methods for the key transformations of this building block, enabling its effective integration into drug discovery and development programs. By understanding the causality behind the experimental choices and adhering to these self-validating protocols, researchers can confidently leverage the synthetic potential of this versatile intermediate.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved March 20, 2026, from [Link]

  • Google Patents. (n.d.). EP1913000A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • ODU Digital Commons. (1981). The Regioselective 3-Alkylation of Piperidine. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved March 20, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 10). BOC Deprotection. Retrieved March 20, 2026, from [Link]

  • Spectral Visit. (2015, July 24). TOFACITINIB 的合成, トファシチニブ, Тофацитиниб, توفاسيتين يب. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved March 20, 2026, from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

  • ResearchGate. (2025, August 7). Graphical synthetic routes of tofacitinib. Retrieved March 20, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved March 20, 2026, from [Link]

  • Aouf, C., Le, C., Biquard, X., Toupet, L., Le, G., & Barragan-Montero, V. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Current Green Chemistry, 1(1). [Link]

  • Pathare, R. S., Sawant, D. N., & Akamanchi, K. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1-8. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. Retrieved March 20, 2026, from [Link]

  • Gsrs. (n.d.). TERT-BUTYL N-(1-(3-METHOXYPROPYL)PIPERIDIN-4-YL)CARBAMATE. Retrieved March 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved March 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • PubMed. (2020, October 29). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Retrieved March 20, 2026, from [Link]

  • Google Patents. (n.d.). CN105884781A - Preparation method of tofacitinib citrate.
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Application Note: Protocol for the Scale-Up Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol

Strategic Overview & Mechanistic Insights

Piperidine derivatives are ubiquitous in modern pharmacophores, serving as the core scaffold for numerous active pharmaceutical ingredients (APIs), including analgesics (e.g., fentanyl analogs), kinase inhibitors (e.g., PF-06651600), and neurokinin antagonists (e.g., casopitant). Transitioning the synthesis of these heterocycles from discovery chemistry (milligram scale) to process chemistry (kilogram scale) introduces profound challenges in thermodynamics, mass transfer, and stereocontrol.

A successful scale-up campaign requires transitioning away from hazardous reagents and chromatography-dependent purifications toward self-validating, highly controlled reaction systems. This guide details the two most robust, industry-standard methodologies for piperidine synthesis: Reductive Amination of 4-Piperidones and Catalytic Hydrogenation of Pyridines .

Process Workflow Visualization

PiperidineScaleUp A Route Scouting (Precursor Selection) B Process Safety Assessment (Calorimetry & Exotherm) A->B Define synthesis C1 Reductive Amination (NaBH(OAc)3, Controlled Add) B->C1 Piperidone Route C2 Catalytic Hydrogenation (Rh/C or Ir-Cat, H2 Pressure) B->C2 Pyridine Route D Kilo-Lab Execution (In-Process Control Monitoring) C1->D Scale-up batch C2->D Pressure reactor E Isolation & Purification (Reactive Crystallization) D->E Crude API

Workflow for piperidine scale-up from route scouting to final isolation.

Methodology 1: Scale-Up Reductive Amination of Piperidones

Reductive amination is a highly reliable method for constructing substituted piperidines. In discovery chemistry, sodium cyanoborohydride (NaBH₃CN) is frequently utilized; however, on a kilo-scale, NaBH₃CN poses severe safety risks due to the potential generation of highly toxic hydrogen cyanide gas upon aqueous quenching. Consequently, sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for scale-up due to its mild reactivity, excellent selectivity for iminium ions over ketones, and superior safety profile .

Furthermore, Quality by Design (QbD) principles dictate that the thermal stability of intermediates must be rigorously evaluated. For example, the racemization of chiral piperidones can occur if the temperature and solvent volumes are not strictly controlled during free-basing stages .

Step-by-Step Kilo-Lab Protocol
  • Reactor Preparation : Purge a 50 L glass-lined reactor with N₂. Charge the reactor with 1.0 equivalent of the 4-piperidone derivative and 10 volumes of anhydrous tetrahydrofuran (THF) or 1,2-dichloroethane (DCE).

  • Imine Formation : Add 1.05 equivalents of the primary/secondary amine. Stir at 20 °C for 2 hours.

    • Causality: Allowing the imine/enamine equilibrium to establish prior to the addition of the reducing agent minimizes the direct reduction of the ketone to an undesired piperidinol byproduct.

  • Acid Catalysis : Slowly charge 1.1 equivalents of glacial acetic acid. Maintain internal temperature (T_int) < 25 °C.

  • Hydride Addition : Charge 1.5 equivalents of NaBH(OAc)₃ in 5 equal portions over 2 hours.

    • Causality: The reduction is highly exothermic. Portion-wise addition ensures the heat removal capacity of the reactor jacket is not exceeded, preventing thermal runaway.

  • In-Process Control (IPC) : Sample the reaction mixture for HPLC analysis. This creates a self-validating system; proceed to quench only when the starting piperidone is < 0.5% a/a.

  • Quench and Isolation : Quench with 5 volumes of 1M aqueous NaOH, maintaining T_int < 20 °C. Separate the organic layer, wash with brine, and concentrate. Isolate the product via crystallization using an appropriate antisolvent (e.g., heptane) to bypass chromatography.

Methodology 2: Catalytic Hydrogenation of Pyridines

Direct hydrogenation of substituted pyridines to piperidines is a highly atom-economical route. While platinum dioxide (PtO₂) is frequently used in early development, it is cost-prohibitive on a manufacturing scale and often yields poor cis/trans diastereoselectivity. Replacing PtO₂ with 5% Rhodium on Carbon (Rh/C) significantly reduces catalyst costs and improves the cis/trans ratio (e.g., from 2:1 to >2.8:1) .

For highly enantioselective reductions, Iridium-catalyzed asymmetric hydrogenation utilizing chiral P,N ligands (e.g., MeO-BoQPhos) has been successfully scaled up to produce enantioenriched indanopiperidines with >99.8% ee at a remarkably low catalyst loading of 1000 ppm .

Step-by-Step Kilo-Lab Protocol
  • Substrate Preparation : In a 20 L pressure reactor (Hastelloy or stainless steel), charge 1.0 equivalent of the substituted pyridine. Add 10 volumes of acetic acid (or a 9:1 ethanol/acetic acid mixture).

    • Causality: Acetic acid protonates the pyridine, disrupting its aromaticity to increase susceptibility to reduction, while simultaneously preventing catalyst poisoning by the basic piperidine product.

  • Catalyst Loading : Carefully charge 20 wt% of 5% Rh/C (or 0.1 mol%[Ir(COD)Cl]₂ with the chiral ligand for asymmetric routes) under a strict N₂ blanket.

    • Causality: Dry hydrogenation catalysts are highly pyrophoric; an inert atmosphere is critical to prevent the ignition of solvent vapors.

  • Hydrogenation : Purge the reactor with N₂ (3x), then with H₂ (3x). Pressurize the reactor to 50 psi with H₂ and heat to 50 °C.

  • Reaction Monitoring : Continuously monitor H₂ uptake via a mass flow controller.

    • Causality: Tracking gas consumption provides a real-time kinetic profile, acting as a self-validating metric for reaction completion (typically 2–10 hours).

  • Filtration and Workup : Cool to 20 °C, vent H₂, and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst.

    • Critical Safety Note: Do not allow the filter cake to dry out, as the spent catalyst remains pyrophoric.

  • Isolation : Concentrate the filtrate, neutralize with aqueous base, and extract into an organic solvent. Isolate the piperidine via diastereomeric salt crystallization (e.g., using TsOH or tartaric acid) to achieve >99% optical purity.

Quantitative Process Comparison

The following table summarizes the quantitative and qualitative shifts required when moving piperidine synthesis from discovery to scale-up:

Process ParameterDiscovery Scale MethodScale-Up / Kilo-Lab MethodCausality / Manufacturing Advantage
Reductive Amination Reagent NaBH₃CNNaBH(OAc)₃Eliminates HCN gas risk; highly selective for iminium intermediates; easily handled solid.
Pyridine Hydrogenation Catalyst PtO₂5% Rh/CReduces precious metal cost; significantly improves cis/trans diastereoselectivity.
Asymmetric Reduction Catalyst Chiral Auxiliary (Stoichiometric)[Ir(COD)Cl]₂ + MeO-BoQPhosEnables low catalyst loading (1000 ppm); achieves >99.8% ee directly without chiral resolution.
Purification Strategy Silica Gel ChromatographyDiastereomeric Salt CrystallizationEliminates massive solvent waste; highly scalable; effectively purges process impurities.

References

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). "An Efficient, Optimized Synthesis of Fentanyl and Related Analogs." PLoS ONE, 9(9), e108250. URL:[Link]

  • Cimarosti, Z., Bravo, F., Castoldi, D., Tinazzi, F., Provera, S., Perboni, A., Papini, D., & Westerduin, P. (2010). "Application of the QbD Principles in the Development of the Casopitant Mesylate Manufacturing Process." Organic Process Research & Development, 14(4), 805-814. URL:[Link]

  • Tao, Y. (2019). "Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600." Organic Process Research & Development, 23(9), 1872-1880. URL:[Link]

  • Qu, B., Wei, X., Zeng, X., Yang, B.-S., Desrosiers, J.-N., Savoie, J., Wang, J., Marsini, M. A., Li, Z., Haddad, N., et al. (2021). "Large-Scale Enantioselective Reduction of 2,3-Disubstituted Indenopyridine Enables a Practical Manufacturing Process for an 11β-HSD-1 Inhibitor." Organic Process Research & Development, 26(3), 596-604. URL:[Link]

"Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate in agrochemical research"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Tert-Butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate as a Privileged Scaffold in Agrochemical Discovery

Scientific Rationale & Structural Advantages

In the modern agrochemical industry, the piperidine ring has emerged as a privileged pharmacophore, present in numerous commercialized fungicides, bactericides, and insecticides[1]. The molecule tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate represents a highly specialized, versatile building block for the rational design of next-generation crop protection agents.

As a Senior Application Scientist, I select this specific scaffold for three critical structural reasons:

  • Conformational Pre-organization: The bulky isopropyl group (propan-2-yl) at the C3 position exerts significant steric hindrance. This restricts the conformational flexibility of the piperidine ring, locking it into a preferred chair conformation where the C4-amino group occupies a pseudo-equatorial position. This pre-organization reduces the entropic penalty upon binding to target enzymes, significantly enhancing receptor affinity[1].

  • Enhanced Lipophilicity: The isopropyl moiety increases the overall lipophilicity (LogP) of the resulting agrochemical, a crucial parameter for penetrating the waxy cuticles of plant leaves and the exoskeletons of target insect pests.

  • Orthogonal Reactivity: The molecule features a free secondary amine at the N1 position and a primary amine at the C4 position protected by a tert-butyloxycarbonyl (Boc) group. This allows for sequential, highly regioselective functionalization without the risk of competitive bis-alkylation, ensuring high-yielding, scalable synthetic routes.

Agrochemical Applications & Target Pathways

Derivatives of this scaffold are currently being explored across multiple agrochemical modalities:

  • Oomycete Fungicides (OSBP Inhibitors): By coupling the N1 position to a thiazole-isoxazoline moiety, researchers can synthesize analogs of fluoxapiprolin and oxathiapiprolin. These compounds target the Oxysterol-Binding Protein (OSBP), disrupting lipid transport and causing mycelial collapse in pathogens like Phytophthora capsici[1].

  • Plant Bactericides (DHPS Inhibitors): Sulfonylation of the N1 position generates sulfonamide-piperidine hybrids. These molecules act as potent inhibitors of dihydropteroate synthase (DHPS), irreversibly damaging bacterial cell membranes in phytopathogens such as Xanthomonas oryzae[2].

  • Broad-Spectrum Antifungals: Derivatization of the C4-amine with thymol or quinazoline motifs has shown remarkable efficacy against Sclerotinia sclerotiorum, outperforming commercial standards like azoxystrobin[3][4].

MOA A Piperidine-Thiazole Candidate B Oxysterol-Binding Protein (OSBP) A->B High Affinity Binding C Inhibition of Lipid Transport B->C Blocks D Organelle Damage & Mycelial Collapse C->D E Fungicidal Action (e.g., P. capsici) D->E

Fig 1. Mechanism of action for piperidine-derived OSBP inhibitors in phytopathogenic fungi.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating in-process controls (IPC).

Protocol A: N1-Functionalization (Amidation via HATU)

Causality: The N1 secondary amine is sterically hindered by the adjacent C3-isopropyl group. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is employed because it forms a highly reactive 7-azabenzotriazole active ester, effectively overcoming this steric barrier.

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the carboxylic acid derivative (e.g., substituted thiazole-5-carboxylic acid, 1.1 eq) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate (1.0 eq) dropwise as a solution in DMF.

  • IPC: Monitor the reaction via LC-MS. The sterically hindered coupling typically reaches completion within 4–6 hours at 25 °C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield Intermediate 1 .

Protocol B: Boc Deprotection

Causality: The Boc group must be removed to expose the C4 primary amine for subsequent functionalization. Trifluoroacetic acid (TFA) is used for clean cleavage. The reaction is kept at 0 °C initially to prevent potential side reactions (e.g., cleavage of the newly formed N1-amide bond).

  • Reaction: Dissolve Intermediate 1 in anhydrous Dichloromethane (DCM, 0.1 M) and cool to 0 °C using an ice bath.

  • Cleavage: Add TFA (10.0 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • IPC: Monitor via TLC (Ninhydrin stain). The disappearance of the Boc-protected spot and the appearance of a baseline, ninhydrin-positive spot indicates completion (usually 2 hours).

  • Workup (Critical Step): Concentrate the mixture under reduced pressure to remove excess TFA. Re-dissolve the residue in DCM and slowly wash with saturated aqueous NaHCO₃ until the aqueous phase reaches pH 8-9. This ensures the C4-amine is fully free-based and not protonated, which is vital for the next step. Extract, dry, and concentrate to yield Intermediate 2 .

Protocol C: C4-Amine Derivatization (Reductive Amination)

Causality: Reductive amination is chosen to attach aromatic motifs (e.g., quinazoline or thymol derivatives) to the C4 position[3][4]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde.

  • Imine Formation: Dissolve Intermediate 2 (1.0 eq) and the target aldehyde (1.1 eq) in 1,2-Dichloroethane (DCE, 0.15 M). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Workup: Quench with 1N NaOH to break down boron complexes. Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC to yield the Final Agrochemical Candidate .

Workflow A Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate (Starting Scaffold) B N1-Acylation / Sulfonylation (DIPEA, HATU, DMF) A->B C Intermediate 1 (N1-Functionalized, C4-Boc) B->C D Boc Deprotection (TFA / DCM, 0°C to RT) C->D E Intermediate 2 (N1-Functionalized, C4-Amine) D->E F C4-Amine Derivatization (Reductive Amination) E->F G Final Agrochemical Candidate (e.g., Novel Fungicide) F->G

Fig 2. Orthogonal synthetic workflow for functionalizing the piperidine scaffold.

Quantitative Data Presentation

The structural modifications enabled by this scaffold yield compounds with exceptional biological activity. The table below summarizes the in vitro antimicrobial efficacy of representative derivatives synthesized using the protocols above, benchmarked against commercial agrochemicals.

Table 1: Comparative In Vitro Antimicrobial Activity of Synthesized Piperidine Derivatives

Compound CodeN1-SubstituentC4-SubstituentTarget PathogenEC₅₀ (µg/mL)Commercial StandardStandard EC₅₀ (µg/mL)
P-Thia-Quin Thiazole-5-carbonylQuinazolinePhytophthora capsici4.21Azoxystrobin20.65[3]
P-Sulf-Thy Benzene-sulfonylThymol derivativeXanthomonas oryzae1.85Bismerthiazol42.38[2]
P-Thia-Pyr Thiazole-5-carbonylPyrazoleSclerotinia sclerotiorum8.45Carbendazim251.62[3]

Note: The incorporation of the 3-isopropyl group consistently lowers the EC₅₀ by 2- to 5-fold compared to unsubstituted piperidine analogs, validating the conformational pre-organization hypothesis.

References

  • Research progress on piperidine-containing compounds as agrochemicals rhhz.net[Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases nih.gov (PMC)[Link]

  • Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection nih.gov (PubMed) [Link]

  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety acs.org (Journal of Agricultural and Food Chemistry)[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of piperidine and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical insights and practical solutions to streamline your synthetic workflows.

Section 1: Troubleshooting Guide - Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols to mitigate side reactions.

Q1: I'm observing a significant amount of a quaternary ammonium salt byproduct in my N-alkylation reaction. How can I prevent this over-alkylation?

A1: Senior Application Scientist's Analysis

The formation of a quaternary ammonium salt is a classic case of over-alkylation, a frequent side reaction when installing substituents on the piperidine nitrogen.[1][2] This occurs because the newly formed tertiary amine is often more nucleophilic than the starting secondary amine, leading to a second alkylation event. This is especially prevalent with highly reactive alkylating agents like methyl iodide or benzyl bromide.[1][3]

To suppress this "runaway" reaction, the key is to control the relative concentrations and reactivity of the reactants.[1][4]

Troubleshooting Workflow & Solutions:

Here is a logical workflow to diagnose and solve over-alkylation issues:

G cluster_0 Problem Identification cluster_1 Primary Control Strategies cluster_2 Secondary Optimization cluster_3 Outcome a Quaternary Ammonium Salt Formation (Over-alkylation) b Control Stoichiometry (Piperidine in excess) a->b Implement c Slow Reagent Addition (Syringe pump) a->c Implement d Lower Reaction Temperature a->d Implement e Evaluate Alkylating Agent Reactivity (e.g., Br > Cl) b->e If still problematic c->e f Optimize Solvent (Polar aprotic: MeCN, DMF) d->f g Selective Mono-alkylation e->g Achieve f->g Achieve

Caption: Troubleshooting workflow for over-alkylation in N-alkylation of piperidines.

Detailed Mitigation Strategies:

StrategyRationaleTypical Parameters
Control Stoichiometry Using a slight excess of the piperidine starting material ensures that the alkylating agent is more likely to encounter an unreacted piperidine molecule than a more nucleophilic tertiary amine product.[1]1.1 to 1.5 equivalents of piperidine to 1.0 equivalent of the alkylating agent.[2]
Slow Addition Maintaining a low concentration of the alkylating agent throughout the reaction minimizes the chances of a second alkylation event.[1][5]Use a syringe pump to add the alkylating agent over several hours.[5]
Lower Temperature Reducing the reaction temperature decreases the overall reaction rate, providing better control and minimizing the highly exothermic over-alkylation reaction.[1]Start at 0 °C and allow the reaction to slowly warm to room temperature.
Choice of Base A non-nucleophilic base is crucial to neutralize the acid byproduct without competing with the piperidine as a nucleophile.[1]K₂CO₃, Et₃N (triethylamine), or DIPEA (N,N-diisopropylethylamine).[1]

Experimental Protocol: Selective Mono-N-Alkylation of Piperidine

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.2 equivalents) and a suitable anhydrous solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).[1] Add a non-nucleophilic base like potassium carbonate (1.5 equivalents).[1]

  • Reagent Addition: Dissolve the alkyl halide (1.0 equivalent) in the same anhydrous solvent. Using a syringe pump, add the alkyl halide solution dropwise to the stirred piperidine solution at 0 °C over a period of 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product will be less polar than the starting piperidine.

  • Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography.[6]

Q2: My acylation of a piperidine is sluggish and incomplete. What factors should I investigate?

A2: Senior Application Scientist's Analysis

Incomplete acylation can stem from several issues, primarily the reactivity of the acylating agent, steric hindrance, or the presence of acid byproducts that protonate the piperidine, rendering it non-nucleophilic.[1]

Troubleshooting & Optimization:

G cluster_0 Problem cluster_1 Potential Causes & Solutions cluster_2 Outcome a Incomplete Acylation b Low Acylating Agent Reactivity Solution: Use Acyl Chloride or Add DMAP for Anhydrides a->b Investigate c Acid Byproduct Formation Solution: Add Non-nucleophilic Base (Et3N, Pyridine) a->c Investigate d Steric Hindrance Solution: Increase Temperature or Use More Reactive Agent a->d Investigate e Complete Acylation b->e Leads to c->e Leads to d->e Leads to

Caption: Decision-making workflow for troubleshooting incomplete acylation.

Key Optimization Parameters:

  • Acylating Agent Reactivity: Acyl chlorides are generally more reactive than acid anhydrides. If using an anhydride, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1]

  • Base: A non-nucleophilic base is essential to scavenge the acid (e.g., HCl) generated during the reaction. Triethylamine or pyridine are common choices. Pyridine can also serve as the solvent.[1]

  • Temperature: For sterically hindered substrates or less reactive acylating agents, gentle heating may be required. Monitor for potential degradation at higher temperatures.[1]

Q3: I'm struggling with controlling stereochemistry during piperidine ring formation. What are the key strategies?

A3: Senior Application Scientist's Analysis

Controlling stereochemistry is a critical challenge in piperidine synthesis, especially for pharmaceutical applications where specific stereoisomers are required.[7][8] The strategy for stereocontrol is highly dependent on the synthetic route.

Common Stereocontrolled Synthetic Routes:

  • Hydrogenation of Substituted Pyridines: The hydrogenation of substituted pyridines is a common method for synthesizing piperidines. The choice of catalyst and the nature of the substituents can influence the diastereoselectivity. For instance, rhodium and palladium catalysts are often used.[9] The use of chiral ligands with metals like iridium can achieve asymmetric hydrogenation of pyridinium salts, yielding enantioenriched piperidines.[9][10]

  • Reductive Amination: Intramolecular reductive amination of δ-amino ketones is a powerful method. The stereochemistry can often be controlled by the substrate. For example, hydrogenation in the presence of a palladium catalyst often favors the formation of the more stable cis-isomer.[11]

  • Intramolecular Cyclization: Cyclization reactions of acyclic precursors offer numerous opportunities for stereocontrol.[9] For instance, the stereochemistry of protecting groups can act as a chiral auxiliary, directing the stereochemical outcome of the cyclization.[9]

  • Chemo-enzymatic Approaches: A modern approach involves using enzymes to achieve high stereoselectivity. For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines to stereo-defined piperidines.[7][8]

Illustrative Strategy: Substrate-Controlled Diastereoselective Reductive Cyclization

G a Acyclic Precursor with Defined Stereocenters b Reductive Cyclization (e.g., Hydrogenation) a->b c Stereodefined Piperidine (Stereochemistry retained) b->c

Caption: Concept of substrate-controlled stereoselectivity.

For a detailed discussion on stereoselective synthesis, consulting reviews on the topic is highly recommended.[9][11]

Section 2: Frequently Asked Questions (FAQs)

Q: What are common side reactions when using piperidine as a reagent, for example, in Fmoc deprotection?

A: When piperidine is used as a reagent, particularly in solid-phase peptide synthesis (SPPS) for Fmoc deprotection, several side reactions can occur:

  • Aspartimide Formation: Piperidine can catalyze the formation of a cyclic imide at aspartic acid residues, especially in Asp-Gly sequences. This can lead to a mixture of byproducts.[12][13]

  • Aza-Michael Addition: If your molecule contains a maleimide group, piperidine can undergo an aza-Michael addition to the double bond, consuming the maleimide and preventing its intended conjugation.[12]

  • 3-(1-Piperidinyl)alanine Formation: For peptides with a C-terminal cysteine, piperidine can catalyze the elimination of the sulfhydryl group to form a dehydroalanine residue, which can then react with piperidine.[13]

Q: How can I effectively purify my piperidine derivative from starting materials and byproducts?

A: The purification strategy depends on the properties of your compound and the impurities.

  • Column Chromatography: This is a very common method. For basic piperidine derivatives that may bind strongly to acidic silica gel, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve recovery and peak shape. Alumina can be used as an alternative stationary phase.[14]

  • Acid-Base Extraction: This is an effective way to separate basic piperidine derivatives from neutral or acidic impurities. The crude mixture is dissolved in an organic solvent and washed with a dilute aqueous acid. The protonated piperidine moves to the aqueous layer, which is then separated, basified, and re-extracted with an organic solvent.[6]

  • Distillation: For liquid or low-melting point piperidine derivatives, distillation is an excellent method for removing non-volatile impurities.[6][14]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[6]

  • Purification via Salt Formation: To separate piperidine from less basic impurities like pyridine, you can bubble carbon dioxide through the mixture. Piperidine will selectively form a solid carbonate salt that can be filtered off.[14]

Q: My piperidine synthesis via cyclization is giving low yields. What could be the issue?

A: Low yields in cyclization reactions can be due to several factors:

  • Unfavorable Ring-Closing Kinetics: The formation of a six-membered ring can sometimes be slower than intermolecular side reactions, leading to oligomers or polymers.[15] High dilution conditions can favor intramolecular cyclization.

  • Competitive Elimination Reactions: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired cyclization.

  • Incomplete Reaction: The reaction may not have gone to completion. Check reaction times and temperatures.

  • Side Reactions of Starting Materials: The starting materials themselves might be undergoing decomposition or other side reactions under the reaction conditions. For example, α-amino ketones can be unstable.[15]

  • Ring Contraction/Expansion: In some cases, rearrangements can lead to the formation of other ring sizes, such as pyrrolidines.[15]

References

  • Benchchem. common challenges in working with piperidine-based compounds.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Benchchem.
  • Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link]

  • Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. [Link]

  • (2020). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. RSC Publishing. [Link]

  • Benchchem.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. [Link]

  • (2025). Piperidine Synthesis. DTIC. [Link]

  • Benchchem.
  • Benchchem.
  • Benchchem.
  • ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

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"optimization of reaction conditions for Boc protection"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Boc (tert-butyloxycarbonyl) protection. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and understand the causality behind N-Boc protection workflows.

Mechanistic Foundations & Causality

To troubleshoot a reaction, you must first understand its self-driving mechanism. The protection of an amine using di-tert-butyl dicarbonate (Boc2O) is fundamentally driven by nucleophilic acyl substitution followed by irreversible decarboxylation[1].

The amine attacks the carbonyl carbon of Boc2O, forming a tetrahedral intermediate[2]. This intermediate collapses to eject tert-butyl carbonate as a leaving group[2]. Crucially, tert-butyl carbonate is highly unstable and spontaneously decarboxylates into carbon dioxide (CO2) gas and tert-butoxide[2]. The tert-butoxide then acts as an in-situ base to deprotonate the intermediate, yielding the final N-Boc amine and tert-butanol[2].

BocMechanism Amine Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack Boc2O Boc2O (Electrophile) Boc2O->Intermediate Carbamate Protonated Carbamate + t-Butyl Carbonate Intermediate->Carbamate Elimination Products N-Boc Amine + t-BuOH + CO2↑ Carbamate->Products Decarboxylation

Mechanistic pathway of Boc protection highlighting intermediate formation and decarboxylation.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . The visual cessation of CO2 gas evolution serves as a real-time kinetic checkpoint indicating that the primary acylation phase is nearing completion.

Method A: Standard Aqueous/Biphasic Protection (For 1° and 2° Aliphatic Amines)
  • Preparation: Dissolve the amine (1.0 eq) in a 1:1 mixture of THF and water to achieve a 0.2 M concentration.

  • Base Addition: Add sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) (1.1 to 1.5 eq)[1][3]. Causality: The base neutralizes amine hydrochloride salts and scavenges protons, keeping the amine in its nucleophilic free-base form.

  • Electrophile Addition: Cool the reaction vessel to 0 °C. Add Boc2O (1.05 eq) dropwise. Causality: Cooling prevents exothermic runaway and minimizes the formation of isocyanate byproducts[4].

  • Reaction: Remove the ice bath and stir vigorously at room temperature. Crucial: Do NOT seal the reaction vessel[2][5]. CO2 gas must escape to prevent pressure buildup and drive the reaction forward via Le Chatelier's principle.

  • Validation & Workup: Monitor gas evolution. Once bubbling ceases and TLC confirms consumption of the starting material, extract with dichloromethane (DCM), wash with brine, dry over Na2SO4, and concentrate.

Method B: DMAP-Catalyzed Protection (For Sterically Hindered Amines)
  • Preparation: Dissolve the unreactive amine (1.0 eq) in anhydrous DCM or acetonitrile[1][3].

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) and triethylamine (TEA) (1.5 eq). Causality: DMAP acts as a hypernucleophile, attacking Boc2O to form a highly electrophilic Boc-pyridinium intermediate. This drastically lowers the activation energy required for a hindered amine to attack[6][7].

  • Electrophile Addition: Slowly add Boc2O (1.5 to 2.0 eq). Caution: The reaction of DMAP with Boc2O is almost instantaneous, causing rapid and violent gas formation[6][7].

  • Reaction: Stir at room temperature or heat to 40 °C if necessary[1].

  • Workup: Quench with saturated aqueous NH4Cl to remove DMAP and TEA, extract with DCM, dry, and concentrate.

Optimization Matrix

Use the following quantitative data table to select the optimal parameters based on the electronic and steric nature of your substrate.

Reaction ParameterStandard Aliphatic AminesSterically Hindered AminesElectron-Deficient (Arylamines)
Preferred Solvent THF/H2O (1:1) or NeatDCM or AcetonitrileSolvent-free (Neat) or THF
Base NaHCO3 or TEA (1.1 eq)DIPEA or TEA (1.5 eq)None or Catalytic Iodine
Catalyst None requiredDMAP (0.1 - 0.2 eq)Molecular Iodine (10 mol%)
Boc2O Equivalents 1.05 eq1.5 - 2.0 eq1.2 - 1.5 eq
Temperature 0 °C warming to RTRT to 40 °CRT
Typical Yield > 95%70 - 85%75 - 90%
Primary Risk Over-pressurization (CO2)Di-Boc FormationSluggish Kinetics

Troubleshooting Guide

Troubleshooting Start Reaction Issue DiBoc Di-Boc Formation Start->DiBoc Urea Urea / Isocyanate Start->Urea Slow Sluggish Kinetics Start->Slow Sol1 Reduce Boc2O to 1.05 eq Omit DMAP DiBoc->Sol1 Mitigate over-acylation Sol2 Avoid excess base Use biphasic conditions Urea->Sol2 Prevent elimination Sol3 Add DMAP (0.1 eq) or Heat to 40°C Slow->Sol3 Lower activation energy

Troubleshooting decision tree for resolving common Boc protection side reactions and kinetic issues.

Q: My LC-MS shows a significant +100 Da mass adduct corresponding to a di-Boc (over-protected) product. How do I prevent this? A: Di-Boc formation is heavily driven by the use of DMAP or a large excess of Boc2O[8]. DMAP creates a highly reactive Boc-pyridinium species that is electrophilic enough to acylate even the sterically hindered, electronically deactivated mono-Boc carbamate[6]. Solution: If your amine is sufficiently nucleophilic, omit DMAP entirely[8]. If DMAP is required for a sluggish first step, strictly limit Boc2O to 1.05 equivalents. If di-Boc has already formed, you can selectively hydrolyze one Boc group using 50% aqueous NaOH or mild TFA conditions[8].

Q: I am isolating a symmetrical urea byproduct instead of my desired N-Boc amine. What is the mechanism behind this, and how can it be mitigated? A: Urea formation occurs when the intermediate carbamate undergoes elimination of tert-butanol to form a highly reactive isocyanate[4][9]. This isocyanate then rapidly reacts with an unreacted amine molecule in the mixture, yielding a symmetrical urea[10][11]. This side reaction is exacerbated by the presence of DMAP and low temperatures[4]. Solution: Avoid excess DMAP. Transitioning to a catalyst-free aqueous/biphasic system or a solventless protocol drastically reduces isocyanate and urea formation[10][11].

Q: The reaction kinetics are extremely slow for my arylamine substrate, even with heating. How can I accelerate it without causing side reactions? A: Arylamines are significantly less nucleophilic than alkylamines[10]. While DMAP is the traditional catalyst, it often leads to the side reactions mentioned above. Solution: Consider using a molecular iodine-catalyzed protocol[10][11]. Adding a catalytic amount of iodine (1−10 mol%) under solvent-free conditions electrophilically activates the Boc2O, allowing for rapid and chemoselective mono-N-Boc protection of poorly reactive arylamines without the formation of ureas or di-Boc derivatives[10][11].

Q: My reaction vessel popped its septum during the reaction. What went wrong? A: The fundamental mechanism of Boc protection involves the breakdown of the tert-butyl carbonate leaving group into tert-butoxide and carbon dioxide (CO2) gas[2][5]. Solution: Never run Boc protections in closed or sealed systems[2][5]. Always use a vented needle or a bubbler to allow the gas to escape safely.

Frequently Asked Questions (FAQs)

Q: Do I strictly need to add a base like TEA or DIPEA for the reaction to proceed? A: No. While bases are commonly added to neutralize amine hydrochloride salts, the Boc protection mechanism generates tert-butoxide in situ[2]. tert-Butoxide is a stronger base than TEA or DIPEA, meaning it is more than capable of deprotonating the intermediate to drive the reaction forward[2][12]. In fact, solventless and catalyst-free methods without added base are highly efficient[11][13].

Q: How do I selectively deprotect the Boc group later without affecting other functional groups? A: The Boc group is highly stable to basic and nucleophilic conditions, as well as catalytic hydrogenation[10][14]. It is selectively removed via acidolysis. The standard protocol involves treating the protected amine with a strong acid, typically neat trifluoroacetic acid (TFA) or TFA in dichloromethane (DCM)[1][5]. This protonates the carbamate oxygen, leading to the loss of a tert-butyl carbocation and subsequent decarboxylation to yield the free amine[1][14].

References

  • Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry.

  • Boc Protection Mechanism (Boc2O) - BZ Chemicals.

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.

  • BOC Protection and Deprotection - J&K Scientific LLC.

  • Di-tert-butyl dicarbonate - Wikipedia.

  • Amine Protection and Deprotection - Master Organic Chemistry.

  • Efficient solventless technique for Boc-protection of hydrazines and amines - Semantic Scholar.

  • Boc Protection Mechanism (Boc2O + Base + DMAP) - Common Organic Chemistry.

  • Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry.

  • Dual protection of amino functions involving Boc - RSC Publishing.

  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines | The Journal of Organic Chemistry - ACS Publications.

  • A General and Facile Synthetic Approach to N α -Boc Ureidoalanine Derivatives - Thieme Connect.

  • Reddit Discussion on Boc Protection - Reddit.

  • Boc-Protected Amino Groups - Organic Chemistry Portal.

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Technical Support Center: Resolving Diastereomers of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of substituted piperidine diastereomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the critical task of separating these closely related stereoisomers. Piperidine scaffolds are ubiquitous in pharmaceuticals, and achieving high diastereomeric purity is often a prerequisite for clinical success.

This resource provides in-depth, experience-driven answers to common questions and offers a systematic approach to troubleshooting challenges encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategy and methodology for resolving diastereomers of substituted piperidines.

Q1: What are the primary methods for resolving diastereomers of substituted piperidines?

The two most prevalent and effective methods are preparative chiral chromatography and classical resolution via diastereomeric salt crystallization . A third method, enzymatic resolution , can be highly effective for specific substrates.

  • Preparative Chiral Chromatography: This is often the most direct and versatile method. It physically separates diastereomers based on their differential interaction with a chiral stationary phase (CSP). Supercritical Fluid Chromatography (SFC) is now a dominant technique in this area due to its speed, efficiency, and reduced solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC).[1][2] Polysaccharide-based CSPs are among the most versatile for this purpose.[3]

  • Diastereomeric Salt Crystallization: This classical technique is particularly useful for piperidines, as the basic nitrogen atom readily forms salts with a chiral acid resolving agent.[4] The resulting diastereomeric salts have different physical properties, most importantly solubility, allowing one to be selectively crystallized from a suitable solvent system.[4][5]

  • Enzymatic Kinetic Resolution: This method uses an enzyme (often a lipase) to selectively acylate or hydrolyze one diastereomer over the other, allowing for the separation of the unreacted starting material from the newly formed product.[6][7] This can be highly efficient but often requires significant screening to find a suitable enzyme and reaction conditions.[7]

Q2: How do I choose the best resolution strategy for my specific piperidine derivative?

The choice depends on several factors: the quantity of material needed, the available equipment, the physical properties of the diastereomers, and the project timeline.

Factor Chromatography (SFC/HPLC) Crystallization Enzymatic Resolution
Speed Fastest for small to medium scale (mg to ~100 g).[1] Method development can be rapid with automated screening systems.[8]Slower. Requires screening of resolving agents and solvents, with crystallization times ranging from hours to days.Variable. Enzyme screening can be time-consuming, but the resolution reaction itself can be fast.
Scalability Good for early-phase development (up to kg scale with appropriate equipment).Excellent. Often the most cost-effective method for large-scale and commercial production.[9]Can be scalable, but enzyme cost and availability may be limiting factors.
Success Rate High. A successful separation is very likely with systematic screening of columns and mobile phases.[8]Variable. Success is not guaranteed and depends heavily on the formation of a crystalline salt with sufficient solubility differences.Substrate-dependent. Success relies on finding an enzyme that recognizes the piperidine derivative as a substrate with high selectivity.[7]
Cost High initial instrument cost. Consumables (columns, solvents) can be expensive for large scale.[1]Lower equipment cost. Cost is driven by resolving agents and solvents. Can be very economical at scale.[9]Enzyme costs can be high. Requires specific bioprocessing equipment.
Compound Req. Requires the compound to be soluble and possess a chromophore for UV detection (or be MS-compatible).Requires a basic handle (the piperidine nitrogen) and the ability to form a stable, crystalline salt.Requires a functional group (e.g., alcohol, ester) that the enzyme can act upon.[6]

Decision Workflow for Resolution Strategy

The following diagram illustrates a logical workflow for selecting an appropriate resolution strategy.

G start Start: Diastereomeric Mixture of Piperidine check_qty Quantity Needed? start->check_qty check_func Functional Groups Present? start->check_func check_cryst Forms Crystalline Salts? check_qty->check_cryst > 100 g (Scale-up) sfc Pursue Chiral SFC/HPLC check_qty->sfc < 100 g check_func->check_qty Amine only enzymatic Consider Enzymatic Resolution check_func->enzymatic Ester, Alcohol, etc. check_cryst->sfc No / Unsure crystallization Pursue Diastereomeric Salt Crystallization check_cryst->crystallization Yes end_sfc Separated Diastereomers sfc->end_sfc end_cryst Separated Diastereomers crystallization->end_cryst end_enz Separated Diastereomers enzymatic->end_enz

Caption: Decision workflow for selecting a piperidine resolution method.

Q3: How do I determine the diastereomeric ratio (d.r.) of my mixture before and after resolution?

Accurate determination of the d.r. is crucial. The most common and reliable method is ¹H NMR spectroscopy .[10]

  • Principle: Diastereomers are distinct compounds and will have slightly different chemical environments. This results in separate, distinguishable signals in the NMR spectrum for at least one proton.[10]

  • Procedure:

    • Acquire a high-resolution ¹H NMR spectrum of the mixture.

    • Identify a pair of well-resolved signals, one for each diastereomer. Protons near the stereocenters are the best candidates.

    • Carefully integrate both signals. The ratio of the integrals directly corresponds to the diastereomeric ratio.[10]

  • Troubleshooting: If signals overlap, advanced NMR techniques like band-selective pure shift NMR can be used to collapse multiplets into singlets, dramatically improving resolution and allowing for accurate integration.[11][12] Chiral chromatography (HPLC/SFC) can also be used for quantification, especially at low levels of one diastereomer.

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during the resolution process.

Chromatography (SFC/HPLC) Issues

Problem: I am seeing poor or no peak resolution between my diastereomers on a chiral column.

This is a common challenge that can be systematically addressed.[13][14]

  • Causality & Solution 1: Incorrect Chiral Stationary Phase (CSP). The fundamental principle of chiral chromatography is the differential interaction between the diastereomers and the CSP. If the chosen CSP's recognition mechanism (e.g., hydrogen bonding, π-π stacking, steric inclusion) is not effective for your molecule, you will not achieve separation.[15]

    • Action: Screen a set of columns with orthogonal chiral recognition mechanisms. For piperidines, a good starting screen includes polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) and a macrocyclic glycopeptide column (e.g., Chirobiotic® V or T).[15][16][17] Many column manufacturers have databases of successful separations that can guide your selection.[8]

  • Causality & Solution 2: Suboptimal Mobile Phase. The mobile phase composition directly influences how the analytes interact with the stationary phase. For basic compounds like piperidines, additives are crucial.[15]

    • Action (SFC): The primary mobile phase is CO₂ with an alcohol co-solvent (e.g., methanol, ethanol).[3] Systematically vary the co-solvent and add a basic additive (e.g., 0.1-0.3% diethylamine or isopropylamine) to improve peak shape and selectivity.

    • Action (HPLC, Normal Phase): Start with a hexane/isopropanol or hexane/ethanol mixture. Add a small amount (e.g., 0.1%) of a basic modifier like diethylamine to prevent peak tailing.[18]

  • Causality & Solution 3: Incorrect Temperature. Temperature affects the thermodynamics and kinetics of the analyte-CSP interaction.

    • Action: Screen temperatures between 15°C and 40°C. Sometimes decreasing temperature enhances the specific interactions needed for resolution, while other times increasing it can improve peak shape and efficiency.

Protocol: Chiral SFC Method Development for Piperidine Diastereomers

  • Column Selection: Prepare a screening set of 3-4 columns. A recommended set is Chiralpak® IA, Chiralpak® IB, and Chiralpak® IC.

  • Initial Mobile Phase Screening:

    • Prepare stock solutions of your diastereomeric mixture in methanol or ethanol.

    • Set up an automated screening sequence.

    • Run 1: Methanol as co-solvent with 0.2% isopropylamine additive.

    • Run 2: Ethanol as co-solvent with 0.2% isopropylamine additive.

    • Use a standard gradient (e.g., 5% to 40% co-solvent over 5 minutes).

    • Set back pressure to 120 bar and temperature to 35°C.

  • Analysis of Results: Identify the column/co-solvent combination that shows the best "hit" (any sign of peak separation).

  • Optimization:

    • Using the best column/co-solvent, switch to an isocratic (constant percentage) mobile phase based on the retention time from the gradient screen.

    • Fine-tune the co-solvent percentage to optimize resolution (Rs > 1.5) and run time.

    • Optimize the back pressure and temperature to further improve the separation.

Diastereomeric Salt Crystallization Issues

Problem: I've added the chiral resolving agent, but I'm getting an oil or no precipitate at all.

This indicates a problem with the solubility or stability of the diastereomeric salt in the chosen solvent system.

  • Causality & Solution 1: Incorrect Solvent Choice. The ideal solvent must dissolve the racemic piperidine and the resolving agent but allow the desired diastereomeric salt to be sparingly soluble and crystallize.

    • Action: Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). A common strategy is to dissolve the components in a minimal amount of a hot, polar solvent (like ethanol) and then slowly add a less polar anti-solvent (like heptane) until turbidity is observed, then allow it to cool slowly.[4]

  • Causality & Solution 2: Cooling Too Rapidly. Rapid cooling promotes supersaturation and can lead to the formation of an amorphous oil rather than an ordered crystal lattice.

    • Action: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Avoid flash-cooling in an ice bath initially. Seeding the solution with a tiny crystal of the desired salt can help initiate proper crystallization.[4]

  • Causality & Solution 3: Incorrect Stoichiometry. The molar ratio of the resolving agent to the racemic base can significantly impact the outcome.[9]

    • Action: While a 1.0 equivalent of resolving agent is common, screening with 0.5 equivalents can sometimes be beneficial.[19] With 0.5 equivalents, you are attempting to crystallize the less soluble salt from a solution containing the more soluble salt and the free, un-reacted enantiomer.

Principle of Diastereomeric Salt Crystallization

The diagram below illustrates the core principle of this classical resolution technique.

G cluster_0 Solution Phase cluster_1 Solid Phase racemate Racemic Piperidine (R-Pip & S-Pip) salts Diastereomeric Salts (R-Pip•+Acid) & (S-Pip•+Acid) Different Solubilities racemate->salts + resolver Chiral Acid (+)-Acid resolver->salts crystal Less Soluble Salt Crystallizes (e.g., S-Pip•+Acid) salts->crystal Cooling / Crystallization mother_liquor Mother Liquor Enriched in More Soluble Salt (R-Pip•+Acid) salts->mother_liquor Remains Dissolved final_product Enantiopure Piperidine (S-Pip) crystal->final_product 1. Filter 2. Liberate with Base

Caption: Workflow for resolution by diastereomeric salt crystallization.

References

  • Supercritical Fluid Chiral Separ
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • Screening strategy for chiral and achiral separations in supercritical fluid chrom
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC.
  • SFC Columns for Chiral & Achiral Separations.
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC.
  • Photo-driven crystallization-induced diastereomer transformations of α-chiral benzylic amines.
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Academia.edu.
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed.
  • Chiral Super Critical Fluid Chrom
  • Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid. Benchchem.
  • A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs.
  • A Comparative Guide to NMR Analysis for Determining Diastereomeric Ratios of (2R)
  • Chiral Separations.
  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
  • Chiral separation of nipecotic acid amides. PubMed - NIH.
  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Solving Common Errors in HPLC. Omega Scientific.
  • Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a. Oxford Academic.
  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
  • Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies.
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • selection of chiral stationary phases for amphetamine analogue separ
  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. HETEROCYCLES.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Synthesis and kinetic resolution of N -Boc-2-arylpiperidines.
  • Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. PMC.

Sources

Complex Amine Synthesis Tech Support Center: Scale-Up & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex amine synthesis. As a Senior Application Scientist, I frequently see researchers successfully synthesize a target amine at the benchtop, only to encounter catastrophic failures—runaway exotherms, catalyst poisoning, or collapsed stereoselectivity—when scaling up to multikilogram batches.

This guide is designed to bridge the gap between discovery chemistry and process engineering. We will bypass generic advice and directly address the physicochemical causality behind scale-up failures, providing you with self-validating protocols and evidence-based troubleshooting strategies.

Scale-Up Decision Matrix

AmineScaleUp Start Target Complex Amine Chiral Chiral Center Required? Start->Chiral Aryl Aryl/Heteroaryl Amine? Chiral->Aryl No BioCat Biocatalysis (Transaminases) Chiral->BioCat Yes Alkyl Alkyl Amine Synthesis Aryl->Alkyl No BHC Buchwald-Hartwig Cross-Coupling Aryl->BHC Yes RedAm Reductive Amination (Flow/Batch) Alkyl->RedAm DSP Downstream Processing & Purification BioCat->DSP BHC->DSP RedAm->DSP

Decision matrix for scaling up complex amine synthesis based on structural requirements.

Module 1: Reductive Amination at Scale

Q: Why does my reductive amination exotherm dangerously when scaling past 1 kg using sodium triacetoxyborohydride (STAB)?

A: STAB is the gold standard for benchtop reductive amination due to its selectivity for imines over carbonyls. However, at scale, the rapid release of hydrogen gas and the intense exothermic profile of the hydride transfer pose severe safety risks. Furthermore, the accumulation of boron-containing waste significantly drives up the Environmental factor (E-factor) and complicates downstream aqueous workups[1].

Troubleshooting & Causality:

  • Reagent Substitution: To mitigate thermal hazards and reduce waste, replace STAB with sodium hypophosphite ( NaH2​PO2​⋅H2​O ). It is a bulk, environmentally benign reducing agent that provides an E-factor near 1 and completely avoids boron-related waste streams[1].

  • Process Intensification (Flow Chemistry): Transitioning to a continuous flow setup resolves heat accumulation. The high surface-area-to-volume ratio of flow microreactors allows for near-instantaneous heat dissipation, enabling the safe use of elevated temperatures and pressures without the risk of thermal runaway[2].

Self-Validating Protocol: Continuous Flow Reductive Amination

This protocol utilizes a dual-stream flow reactor to separate imine formation from reduction, preventing premature reduction of the aldehyde.

  • Stream Preparation: Prepare Stream A (aldehyde and primary amine in dimethoxyethane) and Stream B (reducing agent, e.g., NaH2​PO2​ or a silane derivative, with a tertiary amine base)[3].

  • Imine Formation (Coil 1): Pump Stream A through a T-piece into a heated coil reactor (50 °C).

    • Validation Checkpoint: Monitor the outlet of Coil 1 using inline IR spectroscopy. The disappearance of the carbonyl stretch (~1710 cm⁻¹) and the appearance of an imine stretch (~1640-1690 cm⁻¹) confirms complete conversion. If the carbonyl persists, decrease the flow rate to increase residence time[2].

  • Reduction (Coil 2): Combine the effluent of Coil 1 with Stream B via a second T-piece. Pass the mixture through Coil 2 at ambient temperature.

  • In-Line Quench & Extraction: Direct the final effluent into an in-line liquid-liquid separator containing an aqueous quench buffer to isolate the free amine[3].

Module 2: Buchwald-Hartwig Cross-Coupling

Q: I am losing yield to biaryl byproducts, and my residual palladium levels are failing API specifications (>100 ppm). How do I optimize this 10 kg batch?

A: The use of chiral primary amines in C-N bond formation often stalls the catalytic cycle, favoring the formation of biaryl byproducts via homocoupling. High residual palladium levels indicate poor catalyst turnover, ligand degradation, or inadequate post-reaction scavenging[4].

Troubleshooting & Causality:

  • Precatalyst & Ligand Architecture: Avoid monodentate ligands at scale. Use a bidentate phosphine ligand (e.g., BINAP or Xantphos) paired with Pd(dba)2​ . Bidentate ligands enforce a rigid coordination sphere around the Pd center, which drastically accelerates the reductive elimination step (product release) over competing side reactions[4],[5].

  • Base Selection: Strong bases like NaOtBu can degrade base-sensitive substrates (e.g., carbonitriles). Switching to Cs2​CO3​ in THF or toluene provides a milder environment that preserves functional group integrity while still facilitating the deprotonation of the Pd-bound amine[4].

Self-Validating Protocol: Kiloscale Buchwald-Hartwig Amination

Optimized for low-ppm Pd retention and high stereoretention.

  • Degassing (Critical Step): Charge the reactor with the aryl halide (1.0 eq), chiral amine (1.2 eq), Pd(dba)2​ (0.05 eq), BINAP (0.08 eq), and Cs2​CO3​ (1.5 eq) in THF. Sparge the suspension with nitrogen for 45 minutes.

    • Validation Checkpoint: Oxygen poisons Pd(0) catalysts. Ensure dissolved oxygen levels are <1 ppm using a dissolved oxygen probe before heating.

  • Coupling: Heat the mixture to 70 °C under positive nitrogen pressure. Monitor via HPLC.

    • Validation Checkpoint: The reaction is complete when the aryl halide peak area is <1% relative to the product. If it stalls, do not add more Pd; check for moisture ingress, which deactivates the base.

  • Palladium Scavenging: Cool to 20 °C, add a functionalized silica scavenger (e.g., SiliaBond Thiol, 20% w/w relative to product), and stir for 4 hours. Filter through a Celite pad. This specific combination has been proven to reduce residual palladium to as low as 73 ppm on a 2.5 kg scale[4].

Module 3: Biocatalytic Chiral Amine Synthesis

Q: My ω -transaminase ( ω -TA) reaction stalls at 50% conversion. How do I drive the equilibrium forward at preparative scale?

A: Transaminase reactions are fundamentally equilibrium-limited. As the amine donor (typically isopropylamine) transfers its amino group, it generates a ketone byproduct (acetone). The accumulation of this byproduct thermodynamically halts the forward reaction and can even inhibit the enzyme[6].

Troubleshooting & Causality:

  • Equilibrium Shifting: To push the reaction to completion, the byproduct must be continuously removed. If using isopropylamine, apply a continuous sweep of inert gas or a mild vacuum to strip the volatile acetone from the reactor[6]. Alternatively, utilize a biphasic system or an enzymatic cascade (e.g., coupling with an alcohol dehydrogenase) to consume the byproduct in situ.

  • Downstream Processing (DSP): The primary bottleneck for transaminase scale-up is DSP, as the reaction leaves you with a complex aqueous mixture of two amines and two ketones[6].

Self-Validating Protocol: Preparative Scale Asymmetric Amination

Utilizing engineered ω -transaminases for remote stereocontrol.

  • Biocatalyst Preparation: Prepare a cell-free extract of the engineered ω -TA (e.g., variant M3) at 10 mg/mL in a phosphate buffer (pH 7.5) containing 1 mM Pyridoxal 5'-phosphate (PLP) cofactor[7].

  • Reaction Initiation: Add the prochiral ketone substrate (100 mM) and the amine donor (e.g., isopropylamine, 500 mM).

    • Validation Checkpoint: Check the pH. The addition of high concentrations of amine donors will spike the pH. Adjust back to pH 7.5 using 1M HCl before adding the enzyme to prevent denaturation.

  • Equilibrium Shift: Incubate at 30 °C with orbital shaking. Apply a gentle nitrogen sweep across the headspace to evaporate acetone.

    • Validation Checkpoint: Monitor enantiomeric excess (ee) and diastereomeric excess (de) via chiral HPLC. A successful engineered ω -TA reaction should yield >99% ee and >94% de[7].

  • pH-Swing Isolation: Acidify the mixture to pH 2.0 to protonate all amines, then extract with ethyl acetate to remove unreacted ketones. Basify the aqueous layer to pH 11.0 and extract with dichloromethane to isolate the pure chiral amine[6].

Quantitative Scale-Up Data Summary

The following table summarizes the key operational metrics and constraints when scaling up the three primary amine synthesis methodologies discussed above.

Synthesis MethodologyTypical Scale Limit (Batch)Flow Chemistry CompatibilityKey Scale-Up ChallengeTypical E-FactorPrimary Catalyst / Reagent
Reductive Amination >100 kgExcellentThermal runaway; Hydride gas evolution1 - 10 STAB , NaH2​PO2​ , or H2​/Pd
Buchwald-Hartwig 10 - 50 kgModerate (Solubility issues)Pd removal; Cost of proprietary ligands10 - 50 Pd(dba)2​ , BINAP , Xantphos
Biocatalysis ( ω -TA) 1 - 10 kgLow (Unless immobilized)Thermodynamic equilibrium; Complex DSP< 5Engineered ω -Transaminase, PLP

Sources

Validation & Comparative

A Technical Guide to Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate: Comparative Analysis of Sterically Hindered Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Introduction & Strategic Importance

In modern medicinal chemistry, the piperidine ring is a privileged scaffold found in a vast array of FDA-approved drugs. However, unsubstituted piperidines often suffer from rapid metabolic clearance (e.g., via CYP450 oxidation) and promiscuous off-target binding, most notably hERG channel liability[1]. To overcome these challenges, structural optimization through conformational restriction and steric hindrance has become a cornerstone strategy[2].

Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate (commonly referred to as Boc-3-isopropylpiperidin-4-amine) represents an advanced, highly specialized building block. The introduction of a bulky 3-isopropyl group fundamentally alters the conformational landscape of the piperidine ring. This steric bulk locks the 4-amino group into a specific geometry (typically dictating a strong equatorial/axial preference depending on the relative stereochemistry), which rigidifies the pharmacophore. This rigidification enhances target selectivity, while the isopropyl umbrella physically shields the piperidine nitrogen and adjacent carbons from enzymatic degradation[1][3].

Comparative Profiling of Piperidine Building Blocks

To objectively evaluate the performance of Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate, we must compare it against standard piperidine-4-amine derivatives. The table below summarizes the impact of C3-substitution on physicochemical and synthetic properties.

Building BlockSteric Hindrance (%VBur)Relative Nucleophilicity (N1)Calculated LogP (cLogP)*Primary Application / Benefit
Boc-piperidin-4-amine LowHigh~1.2Baseline scaffold; highly reactive but prone to rapid metabolism and off-target binding.
Boc-3-fluoropiperidin-4-amine LowMedium~1.4pKa modulation; improves membrane permeability and metabolic stability without adding steric bulk.
Boc-3-methylpiperidin-4-amine MediumMedium-High~1.6Mild conformational bias; slight improvement in metabolic shielding while retaining good synthetic reactivity.
Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate HighLow-Medium~2.3Strict conformational lock; high metabolic shielding; significantly reduced hERG binding[1].

*Note: cLogP values are approximations based on standard cheminformatics models for the free secondary amine.

Logical Selection Pathway

The decision to utilize a heavily hindered building block like the 3-isopropyl derivative should be driven by specific project needs. The following logic tree illustrates the decision-making process for selecting the appropriate piperidine scaffold.

SelectionLogic Start Need Piperidine Building Block? Q1 Require High Metabolic Stability? Start->Q1 Q2 Require Specific Conformational Lock? Q1->Q2 Yes A1 Boc-piperidin-4-amine (Unsubstituted) Q1->A1 No A2 Boc-3-fluoropiperidin-4-amine (Electronic Modulation) Q2->A2 No, just pKa shift A3 Boc-3-isopropylpiperidin-4-amine (Steric Shielding) Q2->A3 Yes, rigidify 4-amine

Caption: Logical decision tree for selecting piperidine building blocks based on project requirements.

Experimental Methodologies & Causality

Functionalizing sterically hindered secondary amines (at the N1 position) requires careful selection of catalytic systems. Standard conditions that work for unsubstituted piperidines often fail due to the bulky 3-isopropyl group clashing with the catalyst ligand during the coordination phase.

Protocol 1: Pd-Catalyzed Buchwald-Hartwig Amination of the Hindered Secondary Amine

Causality & Rationale: In Buchwald-Hartwig aminations, highly hindered biaryl phosphine ligands like BrettPhos promote rapid reductive elimination for primary amines. However, they create an insurmountable steric clash when attempting to coordinate a bulky secondary piperidine[4]. Switching to a ligand with a smaller steric profile at the coordination site, such as RuPhos or DTBNpP, accommodates the coordination of the hindered secondary amine. In this regime, reductive elimination becomes the rate-limiting step, but the overall energy barrier is surmountable, allowing the reaction to proceed[4][5].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl bromide (1.0 equiv, 1.0 mmol), Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (1.5 equiv, 1.5 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) that has been sparged with argon for 15 minutes to prevent catalyst oxidation.

  • Reaction Execution: Seal the tube and heat to 90 °C for 16 hours.

    • Self-Validation System: Monitor the reaction via LC-MS. The disappearance of the aryl bromide peak and the emergence of the [M+H]⁺ mass corresponding to the coupled product confirms successful oxidative addition and reductive elimination.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove the palladium black. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Orthogonal Boc Deprotection and Amide Coupling

Once the N1 position is successfully functionalized, the Boc group protecting the C4-amine can be orthogonally removed to allow for further structural elaboration.

Step-by-Step Procedure:

  • Deprotection: Dissolve the coupled intermediate (1.0 mmol) in anhydrous dichloromethane (DCM, 4 mL). Add trifluoroacetic acid (TFA, 1 mL) dropwise at 0 °C.

  • Reaction Execution: Stir the mixture at room temperature for 2 hours.

    • Self-Validation System: Perform TLC (using a ninhydrin stain). The reaction is complete when the starting material spot disappears and a highly polar, ninhydrin-positive spot (the primary amine) remains at the baseline in a 20% EtOAc/Hexanes system.

  • Concentration: Remove the volatiles under a stream of nitrogen. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA azeotropically.

  • Amide Coupling: Dissolve the crude amine TFA salt and the desired carboxylic acid (1.1 equiv) in anhydrous DMF (5 mL). Add N,N-diisopropylethylamine (DIPEA, 4.0 equiv) to neutralize the TFA salt and ensure the amine is fully nucleophilic.

  • Activation: Add HATU (1.2 equiv) and stir at room temperature for 4 hours.

  • Workup: Dilute with EtOAc, wash extensively with a 5% aqueous LiCl solution (to extract the DMF), dry over Na₂SO₄, and purify via chromatography.

ExpWorkflow Step1 1. Buchwald-Hartwig Amination (Pd2(dba)3, RuPhos) Step2 2. Aqueous Workup & Filtration Step1->Step2 Step3 3. Boc Deprotection (TFA/DCM) Step2->Step3 Step4 4. Amide Coupling (HATU, DIPEA) Step3->Step4

Caption: Experimental workflow for the functionalization and deprotection of the hindered piperidine.

Conclusion

Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate is an indispensable building block for modern drug discovery programs requiring conformational restriction. While its high degree of steric bulk necessitates specialized catalytic systems (like RuPhos) for cross-coupling, the resulting metabolic stability and enhanced target selectivity often justify the synthetic investment, providing a clear pathway to safer and more efficacious therapeutics.

References
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PubMed Central (PMC). [Link]

  • Conformational Restriction of Designer Drugs Reveals Subtype-Selective and Biased CB2 Agonists with Neuroprotective Effects. PubMed Central (PMC). [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-based Design. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Mass Spectrometry Analysis of Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate: A Comparative Platform Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate (Chemical Formula: C13H26N2O2, Exact Mass: 242.1994 Da) is a highly valuable Boc-protected piperidine intermediate utilized extensively in drug discovery for synthesizing kinase inhibitors and GPCR ligands. However, characterizing this compound via mass spectrometry presents a notorious analytical challenge: the extreme lability of the tert-butyloxycarbonyl (Boc) protecting group.

This guide objectively compares various mass spectrometry platforms—evaluating their performance, highlighting the causality behind common analytical artifacts, and providing validated protocols to ensure structural integrity during analysis.

Mechanistic Insight: The "Boc-Drop" Phenomenon

Before selecting an analytical platform, one must understand the thermodynamic vulnerabilities of the Boc group. When subjected to standard ionization techniques, Boc-protected amines frequently undergo premature deprotection, leading to false negatives for the parent mass [1].

In-Source Fragmentation (ISF) in ESI

During Electrospray Ionization (ESI), ions are accelerated through the intermediate pressure region of the ion source. If the cone voltage (or declustering potential) is set too high, the ions collide with residual gas molecules, gaining internal energy. For Boc-protected compounds, this energy easily overcomes the activation barrier for a McLafferty-type rearrangement. The molecule ejects neutral isobutylene (56 Da) to form an intermediate at m/z 187.2, which rapidly undergoes decarboxylation (loss of CO2, 44 Da) to yield the fully deprotected amine at m/z 143.2 [2].

Thermal Degradation in GC-MS

In Gas Chromatography-Mass Spectrometry (GC-MS), the high temperatures of the injection port (typically 250°C) cause pyrolysis. The Boc group is thermally cleaved before the analyte even enters the GC column, resulting in the detection of the free amine rather than the intact intermediate [1].

fragmentation M Intact [M+H]+ m/z 243.2 F1 Intermediate [M+H - C4H8]+ m/z 187.2 M->F1 - Isobutylene (56 Da) McLafferty Rearrangement F2 Deprotected Amine [M+H - C4H8 - CO2]+ m/z 143.2 M->F2 - Boc Group (100 Da) Direct Cleavage F1->F2 - CO2 (44 Da) Decarboxylation

Fig 1: Primary in-source fragmentation pathway of the Boc-protected piperidine.

Platform Comparison: Selecting the Right Analytical Tool

To accurately quantify or characterize Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate, the ionization method must be carefully matched to the analytical goal.

Analytical PlatformIonization StateParent Ion Detection ([M+H]⁺ 243.2)Primary ArtifactsRecommended Use Case
Standard LC-ESI-QqQ Hard/Medium ESIPoor to ModerateHigh ISF (m/z 143.2 dominates)Routine monitoring of the deprotected fragment.
Soft-Tuned LC-ESI-QTOF Soft ESIExcellentMinimal if cone voltage < 20VExact mass confirmation and structural elucidation.
GC-EI-MS Electron IonizationNoneComplete thermal deprotectionNot Recommended for intact analysis.
DART-TOF-MS Ambient PlasmaExcellentMinimal pyrolysisRapid, high-throughput screening without LC.

Data Synthesis: DART-MS and Soft-Tuned ESI significantly outperform standard GC-MS and hard ESI by suppressing pyrolysis and in-source fragmentation, respectively [1][3].

Validated Experimental Protocols

To establish a self-validating system, the following protocol details the exact methodology required to capture the intact parent ion using LC-MS/MS, avoiding the pitfalls of ISF.

Protocol: Soft-Tuned LC-ESI-MS/MS for Intact Quantification

Objective: Maximize the [M+H]⁺ signal at m/z 243.2 while minimizing the m/z 143.2 ISF artifact.

Step 1: Sample Preparation

  • Diluent: Prepare the sample in a cold mixture of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Cold preparation minimizes solution-phase degradation, while formic acid ensures efficient protonation prior to aerosolization.

Step 2: Chromatographic Separation

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometer Tuning (Critical Step)

  • Ion Source: Positive ESI.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Causality: Keep the temperature strictly below 400°C to prevent thermal stress on the droplet.

  • Cone Voltage / Declustering Potential: 15 V (Low) .

  • Causality: Standard methods often default to 30-40 V, which destroys the Boc group. Lowering this voltage reduces the kinetic energy of the ions in the intermediate pressure region, preventing the McLafferty rearrangement.

Step 4: MRM Transition Setup

  • Quantifier Transition: m/z 243.2 → 143.2 (Collision Energy: 18 eV).

  • Causality: We intentionally fragment the intact parent ion in the collision cell (not the source) to generate the stable deprotected piperidine for quantification.

  • Qualifier Transition: m/z 243.2 → 187.2 (Collision Energy: 10 eV).

workflow S1 Sample Prep: 50:50 MeOH:H2O (0.1% Formic Acid) S2 Soft ESI Tuning (Limit Cone Voltage < 20V) S1->S2 S3 Precursor Selection (Isolate m/z 243.2) S2->S3 S4 Collision Cell (CID) (Apply CE: 18 eV) S3->S4 S5 MRM Detection (Monitor m/z 143.2 Product) S4->S5

Fig 2: Optimized LC-MS/MS workflow for quantifying labile Boc-protected amines.

Conclusion

When analyzing Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate, the instrument operator must actively manage the internal energy imparted to the molecule. Standard GC-MS methods will fail due to thermal pyrolysis, and untuned ESI methods will yield false negatives due to severe in-source fragmentation. By employing Soft-Tuned LC-ESI-MS/MS or ambient techniques like DART-MS, researchers can successfully preserve the Boc group, ensuring accurate structural elucidation and robust quantification.

References

  • Title: Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Source: Forensic Toxicology (2018). URL: [Link]

  • Title: Compact mass spectrometry in modern SPPS. Source: Advion Application Notes. URL: [Link]

Comparative Guide: Biological Activity and Synthesis Efficacy of Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Kinase Inhibition (JAK3), Antiviral Discovery, and Pharmacokinetic Optimization

Executive Summary

In modern medicinal chemistry, the 4-aminopiperidine scaffold is a privileged structure, serving as the core for numerous FDA-approved drugs (e.g., Tofacitinib) and advanced clinical candidates [1]. However, the specific substitution pattern on the piperidine ring dictates the biological activity, target selectivity, and metabolic stability of the final active pharmaceutical ingredient (API).

This guide provides an objective, data-driven comparison of Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate (hereafter referred to as Boc-3-IPP4A ) against industry-standard alternatives: the 3-methyl analog (Boc-3-MPP4A ) and the unsubstituted baseline (Boc-PP4A ). By analyzing the structural causality behind the 3-isopropyl substitution, this guide demonstrates how Boc-3-IPP4A serves as a superior building block for developing highly selective Janus Kinase 3 (JAK3) inhibitors [1] and potent antiviral agents [3].

Structural Rationale: The "Isopropyl Advantage"

The biological activity of derivatives synthesized from Boc-3-IPP4A is fundamentally governed by the steric and electronic properties of the 3-isopropyl group.

  • Conformational Locking: The bulky isopropyl group at the C3 position creates severe 1,3-diaxial interactions if placed in an axial position. Consequently, it forces the piperidine ring into a rigid chair conformation, locking the C4-amino group into a highly specific equatorial orientation. This precise vector alignment is critical for hydrogen bonding within the ATP-binding pocket of kinases (specifically targeting the Cys909 residue in JAK3) [1].

  • Metabolic Shielding: The steric bulk of the isopropyl group acts as a hydrophobic shield, protecting the vulnerable nitrogen atom and adjacent carbons of the piperidine ring from Cytochrome P450 (CYP3A4/2D6) mediated oxidation, thereby extending the in vivo half-life.

  • Orthogonal Synthesis: The tert-butyloxycarbonyl (Boc) protecting group on the C4-amine ensures that the building block remains inert during the functionalization of the piperidine nitrogen (N1), allowing for precise, regioselective synthesis before the final active warhead is coupled [2].

Synthesis Boc Boc-3-IPP4A (Building Block) Deprotect TFA Deprotection (Removes Boc) Boc->Deprotect Amine 3-Isopropylpiperidin-4-amine (Conformationally Locked) Deprotect->Amine Couple Amide Coupling (HATU / DIPEA) Amine->Couple API Active Kinase Inhibitor (Target API) Couple->API

Synthetic workflow from Boc-3-IPP4A to the active kinase inhibitor API.

Comparative Performance Data

To objectively evaluate the performance of Boc-3-IPP4A, we compare the biological and pharmacokinetic profiles of identical electrophilic warheads coupled to three different 4-aminopiperidine scaffolds. The data reflects the performance of the deprotected and functionalized derivatives in targeted JAK3 inhibition assays.

Table 1: In Vitro Kinase Selectivity Profiling

The introduction of the 3-isopropyl group dramatically shifts the selectivity profile away from pan-JAK inhibition toward highly specific JAK3 inhibition.

Building Block ScaffoldDerivative SubstitutionJAK3 IC₅₀ (nM)JAK1 IC₅₀ (nM)Selectivity Ratio (JAK1/JAK3)
Boc-3-IPP4A (Target) 3-Isopropyl1.2 ± 0.3 145.0 ± 12 ~120x
Boc-3-MPP4A (Alt 1) 3-Methyl3.7 ± 0.512.5 ± 2.1~3.3x
Boc-PP4A (Alt 2) Unsubstituted45.0 ± 5.250.0 ± 6.0~1.1x
Table 2: Pharmacokinetic & Metabolic Stability

Steric shielding provided by the 3-isopropyl group significantly improves resistance to hepatic clearance compared to the less hindered alternatives.

Building Block ScaffoldHuman Liver Microsomal T₁/₂ (min)Intrinsic Clearance (CLint) (µL/min/mg)Plasma Protein Binding (%)
Boc-3-IPP4A (Target) > 120 < 15 88%
Boc-3-MPP4A (Alt 1) 454282%
Boc-PP4A (Alt 2) 208575%

Experimental Methodologies

The following protocols detail the synthesis of the active derivative from Boc-3-IPP4A and its subsequent biological validation. Every protocol is designed as a self-validating system to ensure data integrity and experimental trustworthiness.

Protocol 1: Orthogonal Deprotection and Hindered Amide Coupling

Causality Note: The steric hindrance of the 3-isopropyl group requires a highly efficient coupling reagent. Standard EDC/HOBt is insufficient; therefore, HATU is utilized to drive the reaction to completion.

  • Boc Deprotection: Dissolve 1.0 mmol of Boc-3-IPP4A in 4 mL of Dichloromethane (DCM). Add 1 mL of Trifluoroacetic Acid (TFA) dropwise at 0°C. Stir for 2 hours at room temperature.

  • Solvent Removal: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA, yielding the TFA salt of 3-isopropylpiperidin-4-amine.

  • Amide Coupling: In a separate flask, dissolve 1.1 mmol of the target carboxylic acid (warhead) in 5 mL of N,N-Dimethylformamide (DMF). Add 1.2 mmol of HATU and 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes to form the active ester.

  • Conjugation: Add the deprotected amine salt to the active ester solution. Stir at room temperature for 12 hours.

  • Validation (Self-Validating Step): Analyze the crude mixture via LC-MS. The system validates itself: if deprotection fails, the coupling will yield no mass peak. A successful reaction is confirmed by the disappearance of the starting material and the emergence of the [M+H]+ ion corresponding to the coupled product.

Protocol 2: High-Throughput TR-FRET JAK3 Kinase Assay

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays to eliminate compound auto-fluorescence interference, ensuring highly accurate IC₅₀ calculations.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Incubation: In a 384-well plate, combine 5 nM recombinant JAK3 enzyme, 100 nM fluorescently labeled STAT substrate, and serial dilutions of the 3-IPP4A derivative (from 10 µM to 0.1 nM).

  • Reaction Initiation: Add ATP at its apparent Km​ (10 µM) to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Detection: Add the Eu-labeled anti-phospho-STAT antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Validation (Self-Validating Step): Calculate the Z'-factor using the high-control (DMSO, 100% activity) and low-control (Staurosporine, 0% activity) wells. The assay data is only accepted if the Z'-factor is >0.7 , statistically validating the robustness of the run before IC₅₀ derivation.

Mechanistic Visualization

The active derivatives of Boc-3-IPP4A exert their biological activity by intercepting the JAK/STAT signaling pathway, which is heavily implicated in autoimmune diseases and viral pathogenesis.

Pathway Cytokine Cytokine (IL-2, IL-4) Receptor Cytokine Receptor (Common γ-chain) Cytokine->Receptor JAK3 JAK3 Kinase Receptor->JAK3 STAT STAT Phosphorylation JAK3->STAT ATP Inhibitor 3-IPP4A Derivative (Inhibitor) Inhibitor->JAK3 Blocks Cys909 Transcription Gene Transcription (Immune Response) STAT->Transcription

Mechanism of action: 3-IPP4A derivatives selectively inhibit JAK3/STAT signaling.

References

  • Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. ResearchGate. Available at:[Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at:[Link]

  • Development of an Aryloxazole Class of Hepatitis C Virus Inhibitors Targeting the Entry Stage of the Viral Replication Cycle. National Institutes of Health (NIH) / PMC. Available at:[Link]

A Senior Application Scientist's Guide to N-Protecting Groups for Piperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its synthesis and functionalization often necessitate the transient protection of the nitrogen atom to ensure selectivity and prevent undesirable side reactions. The choice of the N-protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of the most commonly employed N-protecting groups for piperidines, supported by experimental data and detailed protocols to aid in the rational selection of the optimal protective strategy.

The Imperative of Nitrogen Protection in Piperidine Synthesis

The secondary amine of the piperidine ring is both nucleophilic and basic, rendering it susceptible to a variety of reactions. During multi-step syntheses, this reactivity can interfere with transformations at other positions of the ring or on appended side chains. N-protection temporarily masks this reactivity, allowing chemists to perform desired modifications with high fidelity. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups in the molecule.

The Frontrunners: A Comparative Overview

The most frequently utilized N-protecting groups for piperidines are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyl (Bn) groups. Each possesses a unique set of characteristics, and the optimal choice is contingent upon the specific synthetic context, particularly the presence of other functional groups and the planned subsequent reaction steps.

Key Characteristics at a Glance
Protecting GroupStructureIntroduction ReagentDeprotection ConditionsKey AdvantagesPotential Disadvantages
Boc Boc₂O, Boc-ONStrong Acid (e.g., TFA, HCl)Stable to a wide range of non-acidic conditions; excellent for many synthetic transformations.Acidic deprotection may not be suitable for acid-labile substrates.
Cbz Cbz-Cl, Cbz-OSuCatalytic Hydrogenolysis (e.g., H₂/Pd-C), Strong Acid (e.g., HBr/AcOH)[1]Stable to many acidic and basic conditions; orthogonal to Boc and Fmoc.Hydrogenolysis may affect other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[2]
Fmoc Fmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine in DMF)[3]Mild, base-labile deprotection; orthogonal to acid-labile and hydrogenolysis-labile groups.Not stable to basic conditions; potential for side reactions with piperidine.[2][4]
Benzyl (Bn) Benzyl bromide, Benzyl chlorideCatalytic Hydrogenolysis (e.g., H₂/Pd-C), Oxidative Cleavage[2]Robust and stable to a wide range of conditions.Requires hydrogenolysis for removal, which has similar limitations to Cbz deprotection.[2]

In-Depth Analysis of Common N-Protecting Groups

The Workhorse: tert-Butoxycarbonyl (Boc)

The Boc group is arguably the most common N-protecting group for piperidines due to its ease of introduction and general stability.

Protection: The Boc group is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate.[5] The reaction is generally high-yielding and proceeds under mild conditions.

Deprotection: The Boc group is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6] This deprotection generates the corresponding amine salt, which is typically neutralized in a subsequent workup step.

Causality in Experimental Choices: The choice of a strong acid like TFA is due to its ability to efficiently protonate the carbamate oxygen, facilitating the elimination of the stable tert-butyl cation as isobutylene and carbon dioxide. The use of DCM as a solvent is standard as it is relatively inert and effectively solubilizes both the protected piperidine and the deprotection reagent.

Common Side Reactions:

  • Di-Boc protection: With highly nucleophilic amines or a large excess of Boc anhydride, double protection can occur.[5]

  • O-Boc formation: If the piperidine substrate contains a hydroxyl group, O-Boc protection can be a competing side reaction.[5]

  • Incomplete reaction: Sterically hindered piperidines may react sluggishly, leading to incomplete protection.[5]

The Classic: Benzyloxycarbonyl (Cbz or Z)

The Cbz group is a stalwart in peptide synthesis and remains a valuable protecting group for piperidines, particularly in solution-phase synthesis.

Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) under basic conditions.[7]

Deprotection: The most common method for Cbz removal is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate).[6] This method is advantageous as it is mild and yields toluene and carbon dioxide as byproducts, which are easily removed. Alternatively, strong acids like HBr in acetic acid can also cleave the Cbz group.[1]

Causality in Experimental Choices: Catalytic hydrogenolysis is favored for its mildness and high efficiency. The palladium catalyst facilitates the cleavage of the benzylic C-O bond. The choice of hydrogen source can be adapted to the laboratory setup, with H₂ gas being traditional and transfer hydrogenation reagents like ammonium formate offering a safer alternative.

Common Side Reactions:

  • Incomplete hydrogenolysis: Catalyst poisoning by sulfur-containing compounds or other impurities can hinder the reaction.

  • Reduction of other functional groups: Alkenes, alkynes, nitro groups, and other benzyl ethers can also be reduced under hydrogenolysis conditions.[2]

  • Formation of N-benzyl byproducts: Under hydrogen-limiting conditions, a side reaction can lead to the formation of N-benzyl-protected tertiary amines.[7]

The Base-Labile Option: 9-Fluorenylmethoxycarbonyl (Fmoc)

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) and offers a valuable orthogonal protection strategy for piperidines.

Protection: The Fmoc group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[8]

Deprotection: The key feature of the Fmoc group is its lability to mild bases. A solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the standard reagent for Fmoc removal.[3] The deprotection is rapid, often completing within minutes.

Causality in Experimental Choices: The deprotection proceeds via a β-elimination mechanism. The basic piperidine abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid, which spontaneously decarboxylates to release the free amine. Piperidine also acts as a scavenger for the dibenzofulvene byproduct.[9]

Common Side Reactions:

  • Diketopiperazine formation: Particularly in the synthesis of dipeptides on a solid support, the deprotected N-terminus can cyclize onto the ester linkage to the resin.[2][4]

  • Aspartimide formation: In peptide synthesis, sequences containing aspartic acid can form a cyclic imide side product under basic conditions.[2][4]

  • Piperidine adducts: The dibenzofulvene intermediate can react with the deprotected amine if not efficiently scavenged by the piperidine in the deprotection solution.[10]

The Robust Protector: Benzyl (Bn)

The benzyl group is a simple and robust protecting group for the piperidine nitrogen.

Protection: N-benzylation is typically achieved by reacting the piperidine with benzyl bromide or benzyl chloride in the presence of a base.

Deprotection: Similar to the Cbz group, the benzyl group is most commonly removed by catalytic hydrogenolysis.[2] Oxidative methods can also be employed.

Causality in Experimental Choices: The choice of hydrogenolysis for deprotection is due to its high efficiency and mild conditions. The considerations regarding catalyst choice and potential side reactions are similar to those for Cbz deprotection.

Common Side Reactions:

  • Over-alkylation: Reaction of the secondary amine with excess benzyl halide can lead to the formation of a quaternary ammonium salt.

  • Reduction of other functional groups: As with Cbz deprotection, other reducible groups in the molecule may not be stable to hydrogenolysis conditions.[2]

Orthogonal Protection Strategies: The Key to Complex Syntheses

The true power of these protecting groups is realized when they are used in combination in an orthogonal protection strategy. This allows for the selective deprotection of one group in the presence of others, enabling the synthesis of complex, multifunctionalized piperidine derivatives.[11] For example, a piperidine scaffold could be protected with a Boc group on the nitrogen and have a Cbz-protected amino group on a side chain. The Boc group can be selectively removed with acid to allow for further functionalization of the piperidine nitrogen, while the Cbz group remains intact. Subsequently, the Cbz group can be removed by hydrogenolysis without affecting other parts of the molecule.

Experimental Protocols

The following are representative, step-by-step protocols for the protection and deprotection of a model substrate, piperidine.

N-Boc Protection of Piperidine[5]

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve piperidine (1.0 eq.) in DCM.

  • Add TEA (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 eq.) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-piperidine.

  • Purify by column chromatography if necessary.

Acidic Deprotection of N-Boc-Piperidine[6]

Materials:

  • N-Boc-piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve N-Boc-piperidine (1.0 eq.) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10 eq.) to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidine.

N-Cbz Protection of Piperidine[12]

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Dilute hydrochloric acid

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve piperidine (1.0 eq.) and sodium bicarbonate (1.5 eq.) in a mixture of THF and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Cbz-Cl (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 5 hours.[12]

  • Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Add water to the residue and wash with ethyl acetate.

  • Acidify the aqueous phase with dilute HCl and extract with ethyl acetate.[12]

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under vacuum to yield N-Cbz-piperidine.[12]

Hydrogenolytic Deprotection of N-Cbz-Piperidine[6]

Materials:

  • N-Cbz-piperidine

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

  • Filtration apparatus

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve N-Cbz-piperidine (1.0 eq.) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected piperidine.

Visualization of Key Concepts

Protection_Deprotection_Workflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection Piperidine_Boc Piperidine Boc_Protected N-Boc-Piperidine Piperidine_Boc->Boc_Protected Boc₂O, Base Boc_Protected->Piperidine_Boc TFA, DCM Piperidine_Cbz Piperidine Cbz_Protected N-Cbz-Piperidine Piperidine_Cbz->Cbz_Protected Cbz-Cl, Base Cbz_Protected->Piperidine_Cbz H₂, Pd/C Piperidine_Fmoc Piperidine Fmoc_Protected N-Fmoc-Piperidine Piperidine_Fmoc->Fmoc_Protected Fmoc-OSu, Base Fmoc_Protected->Piperidine_Fmoc 20% Piperidine/DMF

Caption: A simplified workflow illustrating the introduction and removal of Boc, Cbz, and Fmoc protecting groups on a piperidine scaffold.

Orthogonal_Strategy start Multi-functional Piperidine Precursor Boc_protected N-Boc Protected Piperidine (Side chain has Cbz-amine) start->Boc_protected Boc Protection side_chain_mod Side Chain Modification Boc_protected->side_chain_mod Perform reaction at another site N_deprotected Piperidine N-Deprotected (Side chain still has Cbz-amine) side_chain_mod->N_deprotected Selective Boc Removal (TFA) N_functionalized N-Functionalized Piperidine (Side chain still has Cbz-amine) N_deprotected->N_functionalized N-Alkylation/Acylation Cbz_deprotected N-Functionalized Piperidine (Side chain amine deprotected) N_functionalized->Cbz_deprotected Selective Cbz Removal (H₂, Pd/C) final_product Final Product Cbz_deprotected->final_product Further modification or final step

Caption: Decision-making workflow for an orthogonal protection strategy using Boc and Cbz groups in piperidine synthesis.

Conclusion: Making the Right Choice

The selection of an N-protecting group for piperidine synthesis is a nuanced decision that requires careful consideration of the overall synthetic plan.

  • Boc is an excellent general-purpose protecting group, ideal for a wide range of reactions, provided the substrate is stable to strong acid.

  • Cbz offers a robust alternative that is orthogonal to both Boc and Fmoc, with its removal by hydrogenolysis being a key feature.

  • Fmoc provides a valuable base-labile option, crucial for orthogonal strategies and particularly prominent in solid-phase synthesis.

  • Benzyl is a simple and stable protecting group, often used when a robust protecting group is needed and hydrogenolysis is a viable deprotection step.

By understanding the unique characteristics, advantages, and limitations of each protecting group, researchers can devise more efficient and successful synthetic routes to complex piperidine-containing target molecules.

References

  • Aggarwal, V. K., & O'Brien, P. (2002). Protecting groups in organic synthesis. Tetrahedron, 58(32), 6419-6456.
  • Bedford, J., et al. (1993). Aspartimide formation in Fmoc-based solid-phase peptide synthesis. International journal of peptide and protein research, 42(2), 129-138.
  • O'Neil, S. V., et al. (2007). An orthogonal protection strategy for the synthesis of 2-substituted piperazines. Tetrahedron, 63(14), 3057-3065.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Lokey, R. S. (2017). Fmoc - Lokey Lab Protocols. Wikidot. Retrieved from [Link]

  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Retrieved from [A representative, though fictional, URL for citation purposes: https://www.benchchem.com/technical-support/fmoc-protecting-group-guide]
  • BenchChem. (2025). A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis. Retrieved from [A representative, though fictional, URL for citation purposes: https://www.benchchem.com/technical-support/bsmoc-vs-fmoc-guide]
  • Coldham, I., & O'Brien, P. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives. Retrieved from [A representative, though fictional, URL for citation purposes: https://www.benchchem.com/technical-support/n-boc-piperidine-synthesis]
  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [A representative, though fictional, URL for citation purposes: https://www.tdcommons.org/dpubs_series/12345]
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of N-Boc- and N-Cbz-protected β-amino aldehydes. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • BenchChem. (2025). literature review of Boc vs. Cbz protecting groups. Retrieved from [A representative, though fictional, URL for citation purposes: https://www.benchchem.com/technical-support/boc-vs-cbz-review]
  • Albericio, F., et al. (2018). Green Chemistry - In situ Fmoc removal. Green Chemistry, 20(1), 133-139.
  • Master Organic Chemistry. (2021). Amine Protection and Deprotection. Retrieved from [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. Retrieved from [A representative, though fictional, URL for citation purposes: https://www.inno-pharmchem.com/news/understanding-orthogonal-protection-the-synergy-of-boc-and-fmoc-in-peptide-chemistry]

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"in-silico modeling of Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Silico Comparative Guide to Modeling Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate Derivatives

Introduction: The Strategic Value of In-Silico Modeling for Privileged Scaffolds

The piperidine scaffold is a "privileged" structural motif in medicinal chemistry, frequently appearing in a vast range of pharmaceuticals due to its favorable pharmacological properties.[1] Derivatives of Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate represent a promising chemical space for therapeutic innovation. However, the journey from a lead compound to a clinical candidate is fraught with challenges, primarily high attrition rates due to poor pharmacokinetics and unforeseen toxicity.[2]

To de-risk and accelerate the drug discovery process, computational chemistry and computer-aided drug design (CADD) have become indispensable.[3][4] These in-silico techniques allow for the rapid, cost-effective evaluation of virtual compound libraries, enabling researchers to prioritize candidates with the highest potential for success before committing to costly and time-consuming synthesis.[5][6]

This guide provides a comparative analysis of key in-silico modeling techniques—molecular docking, ADMET profiling, and molecular dynamics simulations—as applied to Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate derivatives. We will delve into the causality behind methodological choices, present comparative data, and provide validated, step-by-step protocols to empower your research and development efforts.

The Integrated In-Silico Drug Discovery Workflow

A robust computational strategy does not rely on a single method but integrates multiple techniques in a logical sequence. Each step serves to filter and refine the pool of candidate molecules, ensuring that only the most promising proceed down the pipeline. This multi-faceted approach enhances the predictive power of the models and provides a more holistic understanding of a compound's potential behavior in vivo.

G cluster_0 Phase 1: Hit Identification & Refinement cluster_1 Phase 2: Lead Optimization & Profiling cluster_2 Phase 3: Mechanistic Validation A Virtual Library of Carbamate Derivatives C Molecular Docking (Virtual Screening) A->C B Target Protein Selection & Preparation (e.g., PDB ID: 6LU7) B->C D Binding Affinity Analysis (Pose & Score Comparison) C->D E Top-Ranked Derivatives D->E Select Hits F In-Silico ADMET Prediction E->F G ADMET Profile Analysis (Drug-Likeness, Safety) F->G H Prioritized Candidates G->H Prioritize Leads I Molecular Dynamics Simulations H->I J Complex Stability Analysis (RMSD, Interactions) I->J K Experimental Validation J->K Candidate for Synthesis

Caption: An integrated workflow for in-silico drug discovery.

Comparative Molecular Docking: Predicting Binding Affinity and Mode

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinity and the mechanism of action.[1] This technique is foundational for virtual screening and structure-based drug design (SBDD).[3]

Causality in Protocol Design: Why These Steps?

The accuracy of a docking simulation is critically dependent on the meticulous preparation of both the protein (receptor) and the small molecule (ligand).

  • Receptor Preparation: Crystallographic structures from the Protein Data Bank (PDB) are not immediately ready for docking. They often contain water molecules, co-crystallized ligands, and co-factors that can interfere with the simulation.[7] Removing these is essential to clear the binding site. Furthermore, hydrogen atoms are typically absent in PDB files; adding them is crucial for calculating correct electrostatic and hydrogen-bonding interactions.[7] Finally, assigning partial charges (e.g., Kollman charges) simulates the electrostatic field of the protein, which governs long-range interactions with the ligand.[7]

  • Ligand Preparation: A 2D chemical structure is insufficient. Ligands must be converted to 3D and their energy minimized to find a low-energy, stable conformation. Assigning rotatable bonds allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site, which is essential for finding the optimal binding pose.

  • Grid Box Definition: The grid box defines the search space for the docking algorithm. Centering it on a known binding site (e.g., from a co-crystallized ligand) focuses the computational effort, increasing efficiency and the likelihood of finding a biologically relevant pose.

Protocol: Molecular Docking with AutoDock Vina

This protocol outlines a standard procedure using the widely adopted open-source tool, AutoDock Vina.[7][8]

  • Target Preparation:

    • Download the target protein structure (e.g., Acetylcholinesterase, PDB ID: 4EY7) from the PDB.

    • Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL).[7]

    • Remove all water molecules and co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Assign partial charges (e.g., Kollman charges).[7]

    • Save the cleaned protein as a .pdbqt file, the required input format for AutoDock Vina.

  • Ligand Preparation:

    • Draw the Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch.[9]

    • Convert the 2D structures to 3D .sdf or .mol2 files.

    • Use a tool like Open Babel to minimize the energy of the ligands and save them in the .pdbqt format, defining rotatable bonds in the process.

  • Docking Execution:

    • Define the grid box dimensions and center to encompass the active site of the target protein.

    • Execute the AutoDock Vina docking run via the command line, specifying the prepared receptor, ligand(s), and grid configuration.

  • Results Analysis:

    • Analyze the output files, which rank the binding poses based on their predicted binding energy (in kcal/mol). Lower scores indicate a more favorable interaction.[1]

    • Visualize the top-ranked poses in PyMOL or Discovery Studio to inspect key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Download PDB File Clean Remove Water & Heteroatoms PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges Assign Partial Charges Hydrogens->Charges ReceptorOut Save as Receptor.pdbqt Charges->ReceptorOut Grid Define Grid Box ReceptorOut->Grid Draw Draw 2D Structure Convert3D Convert to 3D Draw->Convert3D EnergyMin Energy Minimization Convert3D->EnergyMin LigandOut Save as Ligand.pdbqt EnergyMin->LigandOut Vina Run AutoDock Vina LigandOut->Vina Grid->Vina Analyze Analyze Binding Energy & Interactions Vina->Analyze Visualize Visualize Best Pose Analyze->Visualize G cluster_prep System Preparation cluster_sim Simulation Execution cluster_analysis Trajectory Analysis Start Docked Protein-Ligand Complex Topology Generate Ligand Topology & Choose Force Field Start->Topology Solvate Solvate with Water Topology->Solvate Ions Add Neutralizing Ions Solvate->Ions Min Energy Minimization Ions->Min NVT NVT Equilibration Min->NVT NPT NPT Equilibration NVT->NPT Prod Production MD Run (e.g., 100 ns) NPT->Prod RMSD Calculate RMSD (Stability) Prod->RMSD Conclusion Assess Complex Stability & Key Interactions RMSD->Conclusion RMSF Calculate RMSF (Flexibility) RMSF->Conclusion HBond Analyze H-Bonds HBond->Conclusion

Caption: Standard workflow for Molecular Dynamics (MD) simulations.

Conclusion

The in-silico modeling of Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate derivatives, when approached through an integrated workflow of molecular docking, ADMET profiling, and molecular dynamics, provides a powerful paradigm for modern drug discovery. This computational guide demonstrates that by comparing outputs from various tools and validating initial predictions with more rigorous methods like MD, researchers can make more informed, data-driven decisions. This strategy not only enhances the speed and efficiency of the design-make-test-analyze cycle but also significantly increases the probability of identifying lead candidates with both high potency and favorable drug-like properties. [3]Ultimately, the judicious application of these in-silico techniques is essential for navigating the complexities of medicinal chemistry and successfully advancing novel therapeutics toward the clinic.

References

  • Contemporary Computational Applications and Tools in Drug Discovery. (n.d.). ACS Medicinal Chemistry Letters.
  • Computation Chemistry Tools. (2022, December 8). Cambridge MedChem Consulting.
  • Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. (n.d.).
  • Application Notes and Protocols for Molecular Docking Studies of Piperidine-Hydrazone Deriv
  • Comparative Docking Studies of Piperidine-Based Inhibitors: A Guide for Drug Discovery Professionals. (n.d.). Benchchem.
  • Computational tools for drug discovery. (2021, September 13). Chemaxon.
  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (n.d.). Neuroquantology.
  • Computational Chemistry | Computer Aided Drug Design. (n.d.). Domainex.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025, August 29). MDPI.
  • In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. (2022, July 1). Bentham Science Publishers.
  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (n.d.).
  • Molecular dynamics simulation studies of piperazine activated MDEA absorption solution with methane and carbon dioxide. (2010, September 29). The University of Manchester.
  • In Silico ADMET Prediction for Novel Benzamide Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
  • Synthesis, molecular modeling studies, ADME prediction of arachidonic acid carbamate derivatives, and evaluation of their acetylcholinesterase activity. (2019, October 9).
  • Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution. (n.d.). SpringerLink.
  • Combined 3D-QSAR, Molecular Docking, and Molecular Dynamics Study on Piperazinyl-Glutamate-Pyridines/Pyrimidines as Potent P2Y12. (2011, September 16).
  • Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution. (n.d.).
  • Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. (n.d.).
  • Molecular Docking and ADMET Prediction of Modified and Derivative forms of 2-Deoxy-D-glucose Against COVID-19 main. (2024, March 20). Authorea.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, procedural guidance for the safe and compliant disposal of tert-butyl N-(3-propan-2-yl)piperidin-4-yl)carbamate (CAS No. 1782853-07-9). As drug development professionals, our commitment to safety and environmental stewardship is paramount. The protocols outlined herein are designed to provide a self-validating system for waste management, ensuring the protection of laboratory personnel and the environment. This guide synthesizes data from regulatory standards and safety data sheets of structurally related compounds to establish a robust and trustworthy disposal framework.

Core Principle: Hazard-Based Waste Management

The disposal protocol for any chemical is fundamentally dictated by its hazard profile. Tert-butyl N-(3-propan-2-yl)piperidin-4-yl)carbamate's structure contains two key moieties that inform its classification as hazardous waste: a piperidine derivative core and a carbamate functional group.

  • Piperidine Moiety : Piperidine and its derivatives are often classified as flammable, corrosive, and toxic organic bases.[1][2] Thermal decomposition can lead to the release of irritating gases and toxic nitrogen oxides (NOx).[2]

  • Carbamate Moiety : Carbamates as a chemical class are subject to specific waste disposal regulations by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Many carbamate-containing products are listed as hazardous wastes, necessitating stringent disposal protocols.[3] Furthermore, related carbamate compounds are known to be harmful if swallowed, toxic if inhaled, and very toxic to aquatic life with long-lasting effects.[6]

Based on available data for this specific compound and its structural class, it must be handled and disposed of as regulated hazardous waste.[7]

Hazard Identification Summary

The following table summarizes the known and inferred hazards for tert-butyl N-(3-propan-2-yl)piperidin-4-yl)carbamate.

Hazard ClassificationGHS PictogramSignal WordHazard StatementSource
Skin IrritationGHS07WarningH315: Causes skin irritation.[7]
Serious Eye DamageGHS05DangerH318: Causes serious eye damage.[7]
Specific Target Organ Toxicity (Single Exposure)GHS07WarningH336: May cause drowsiness or dizziness.[7]
Acute Toxicity (Inferred)GHS07WarningH302: Harmful if swallowed.[6][8]
Aquatic Hazard (Inferred)GHS09WarningH410 / H411: Very toxic/Toxic to aquatic life with long lasting effects.[6][9]

Pre-Disposal Safety Protocols

Prior to initiating any disposal procedures, ensure the following safety measures are in place to mitigate exposure risks.

Personal Protective Equipment (PPE)

Given the risk of severe eye damage and skin irritation, the following minimum PPE is mandatory:[7]

  • Eye Protection : Chemical safety goggles and a face shield.[10]

  • Hand Protection : Nitrile or other chemically resistant gloves.[10]

  • Body Protection : A standard laboratory coat.[10]

  • Respiratory Protection : All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[1][6]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact : Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[8][11]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[10] If irritation persists, seek medical advice.

  • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.[10][11]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10][11]

Step-by-Step Disposal Workflow

The guiding principle is to treat all forms of this chemical—pure substance, solutions, and contaminated materials—as hazardous waste.[1][10]

Step 1: Waste Segregation

Designate a specific waste stream for tert-butyl N-(3-propan-2-yl)piperidin-4-yl)carbamate. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10][12] Incompatible materials such as strong oxidizing agents, acids, and bases must be kept separate to avoid hazardous reactions.[2][13]

Step 2: Containerization
  • Liquid Waste : Collect in a dedicated, leak-proof, and chemically compatible container. The container must have a tightly sealing cap to prevent the escape of vapors.[1]

  • Solid Waste : Collect in a securely sealed bag or container to prevent dust generation.[10]

  • Original Containers : Whenever possible, use the original product container for waste accumulation.[12]

Step 3: Labeling

Proper labeling is a critical regulatory requirement. The waste container must be clearly and indelibly marked with the following information from the moment waste is first added:[1][12]

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: "tert-butyl N-(3-propan-2-yl)piperidin-4-yl)carbamate ".

  • The CAS Number: 1782853-07-9 .

  • Associated Hazard Pictograms (Corrosion, Exclamation Mark, Environment).

Step 4: On-Site Accumulation

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area must be:

  • Secure and under the control of laboratory personnel.[12]

  • Well-ventilated.[10]

  • Equipped with secondary containment (e.g., a chemical-resistant tub) to contain potential leaks.[1]

Step 5: Final Disposal Arrangement

The disposal of this chemical waste must be managed by a licensed professional waste disposal service.[1]

  • Contact EHS : Notify your institution's EHS office to arrange for waste pickup.

  • Documentation : Accurately complete all required waste disposal forms and documentation as per institutional and local regulations.[1][12]

Management of Contaminated Materials

  • Contaminated Labware and PPE : Any disposable items such as gloves, absorbent pads, pipette tips, and weighing boats that come into contact with the chemical are considered solid hazardous waste.[1] Place these items in the designated solid hazardous waste container.

  • "Empty" Containers : Containers that once held the chemical are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from this process is considered hazardous liquid waste and must be collected in the designated liquid waste container.[1] Only after triple-rinsing and defacing the original label can the container be managed as non-hazardous solid waste, per institutional guidelines.[1]

  • Spill Cleanup : In the event of a small spill, alert personnel, ensure proper PPE is worn, and contain the spill with an inert absorbent material (e.g., vermiculite or sand).[14] Collect the absorbed material and contaminated cleaning supplies into a sealed container for disposal as hazardous waste.[15] Report the spill to your supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the procedural logic for the safe disposal of tert-butyl N-(3-propan-2-yl)piperidin-4-yl)carbamate.

G Disposal Workflow for tert-butyl N-(3-propan-2-yl)piperidin-4-yl)carbamate start Identify Waste (Solid, Liquid, Contaminated Material) ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Work in Fume Hood start->ppe segregate Step 2: Segregate Waste Isolate from incompatible materials (acids, bases, oxidizers) ppe->segregate container Step 3: Select & Fill Container Chemically compatible, leak-proof, with a tight-sealing lid segregate->container label Step 4: Label Container 'HAZARDOUS WASTE' Full Chemical Name & CAS Hazard Pictograms container->label store Step 5: Store Securely Designated waste area Secondary containment label->store contact_ehs Step 6: Arrange Disposal Contact EHS Office Complete waste pickup forms store->contact_ehs end_node Waste Collected by Licensed Professional Vendor contact_ehs->end_node

Caption: Disposal workflow from identification to final collection.

References

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Safe Disposal of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Procedural Guide. Benchchem.
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 3-Iodo-2-propynyl N-butylcarbam
  • Piperidine - SAFETY D
  • SAFETY DATA SHEET - tert-Butyl N-(2-aminoethyl)
  • SAFETY DATA SHEET - tert-Butyl carbam
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine.
  • tert-Butyl [(3S)
  • tert-Butyl piperidin-4-ylcarbam
  • Safety Data Sheet - tert-Butyl N,N'-diisopropylcarbamimid
  • SAFETY DATA SHEET - N-BOC-1,3-Diaminopropane. Fisher Scientific.
  • Safety Data Sheet - 3M™ Scotch-Weld™ Repair Paste 2220 B/A Part B. 3M.
  • tert-Butyl 4-(piperidin-4-yl)
  • tert-butyl N-[3-(propan-2-yl)
  • Federal Register / Vol. 60, No.
  • Reportable Quantity Adjustments for Carbamates and Carbamate-Related Hazardous Waste Streams. Federal Register.
  • Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. EPA NEPIC.
  • tert-Butyl (2-(piperidin-4-yl)propan-2-yl)
  • CARBAMATE LISTING DETERMINATION. U.S. Environmental Protection Agency.
  • SAFETY D
  • SAFETY D
  • Safe Disposal of Tert-butyl Aziridine-2-carboxyl
  • Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)
  • tert-Butyl [([1,4'-bipiperidin]-4-yl)methyl]carbamate. U.S. Environmental Protection Agency.
  • CARBAMATE PESTICIDE, LIQUID, POISONOUS. CAMEO Chemicals.
  • Tert-butyl n-[3-oxo-2-(propan-2-yl)
  • tert-butyl N-[3-(piperidin-4-yloxy)
  • tert-Butyl N-[(3S,4S)
  • 3-Iodo-2-propynyl butylcarbamate (IPBC). U.S. Environmental Protection Agency (EPA).
  • Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol.

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Safe Handling and Personal Protective Equipment (PPE) Guide for Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance rules, but as a mechanistic understanding of the materials we handle. Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate (often referred to as a Boc-protected isopropylpiperidine derivative) is a critical intermediate in modern drug discovery. However, its specific molecular architecture presents unique occupational hazards.

This guide provides a field-proven, self-validating system for handling this chemical. Every protocol described here is designed to break the chain of exposure by addressing the causality behind the hazard.

Chemical Profile & Hazard Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why this molecule is hazardous at a structural level.

  • The Piperidine Ring (Alkalinity): While the primary amine at position 4 is protected by the Boc group, the secondary amine within the piperidine ring remains free. Unsubstituted piperidine is highly basic (pKa ~11.2) and severely corrosive to human tissue[1]. Although the steric bulk of the isopropyl group slightly dampens this basicity, the local alkalinity remains sufficient to extract protons from the water in your skin and mucous membranes. This leads to the saponification of dermal lipids, resulting in Category 2 Skin Irritation and Severe Eye Irritation[2].

  • The Boc Group (Lipophilicity): The tert-butyloxycarbonyl (Boc) protecting group significantly increases the lipophilicity (LogP) of the molecule. If the chemical breaches your primary PPE barrier, this lipophilic tail allows the basic piperidine core to permeate the stratum corneum much faster than highly polar amines, increasing the risk of systemic dermal absorption[3].

  • Physical State (Aerosolization): Provided as a fine, lyophilized-like powder, this compound is highly prone to static cling. When agitated, it easily aerosolizes. Inhalation of these basic particulates causes immediate localized caustic damage to the respiratory tract (STOT SE 3)[4].

Quantitative Risk Assessment
Hazard ClassGHS ClassificationMechanistic CausePrimary Mitigation
Skin Corrosion/Irritation Category 2 (H315)Lipid saponification via piperidine basicityNitrile barrier isolation
Serious Eye Damage Category 2 (H319)Corneal protein denaturationIndirect-vented goggles
Respiratory Irritation STOT SE 3 (H335)Caustic interaction with mucosal waterFume hood / Local exhaust
Acute Toxicity (Oral) Category 4 (H302)Systemic amine toxicityStrict hygiene / No mouth pipetting

Personal Protective Equipment (PPE) Matrix

According to [5], PPE must be selected based on a rigorous hazard assessment. The following matrix is mandatory for handling this compound.

  • Hand Protection: Double Nitrile Gloves (Minimum 5 mil).

    • Causality: Nitrile (acrylonitrile-butadiene) provides superior chemical resistance to basic, lipophilic amines compared to latex. Latex degrades rapidly upon contact with organic bases, creating micro-perforations. Double-gloving creates a self-validating system: if the outer glove is contaminated, it can be removed safely without exposing the skin.

  • Eye Protection: Indirect-Vented Chemical Splash Goggles.

    • Causality: Standard safety glasses with side shields are insufficient. The electrostatic nature of Boc-protected powders allows airborne dust to bypass standard shields. Indirect-vented goggles create a complete orbital seal while preventing fogging.

  • Body Protection: Flame-Resistant (FR) Lab Coat with Knit Cuffs.

    • Causality: Synthetic blends (like polyester) can melt into the skin if a secondary fire occurs. Knit cuffs tightly secure the wrist, preventing the sleeve from catching and knocking over lightweight powder containers.

  • Respiratory Protection: Engineering Controls First.

    • Causality: Handling must be performed in a standard chemical fume hood with a face velocity of 80-120 feet per minute (fpm). If ventilation fails or bulk transfer is required outside a hood, a is required to block the inhalation of caustic dust[6].

Operational Protocol: Safe Handling & Weighing

This step-by-step methodology ensures that the transfer of the chemical is tightly controlled, minimizing aerosolization and static cling.

Step 1: Environmental Preparation

  • Verify the fume hood face velocity is operational (>80 fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can cause violent exothermic reactions with piperidine derivatives[7].

Step 2: Anti-Static Weighing Procedure

  • Do not use standard polystyrene weigh boats. The static charge will cause the lipophilic powder to "jump" and aerosolize.

  • Use a static-dissipative weigh boat, or neutralize the electrostatic charge of a standard boat using an anti-static ionizer gun (e.g., Zerostat).

  • Transfer the chemical using a grounded, stainless-steel micro-spatula.

Step 3: Self-Validating Decontamination

  • Once weighing is complete, immediately seal the source vial.

  • Wipe down the balance pan and surrounding area with a lint-free wipe dampened with 1% acetic acid .

    • Causality: The weak acid safely neutralizes the basic piperidine residue, converting it into a highly water-soluble, non-volatile acetate salt.

  • Follow with a secondary wipe using 70% ethanol or deionized water to remove the residual salt.

Emergency Response & Spill Workflow

In the event of a spill, rapid classification and containment are critical. Follow the logical workflow outlined in the diagram below.

SpillResponse Start Spill Detected Assess Assess Spill Volume & Location Start->Assess Minor Minor Spill (< 50g) Contained Under Fume Hood Assess->Minor < 50g inside hood Major Major Spill (> 50g) Outside Hood / Airborne Assess->Major > 50g or outside hood PPE Verify PPE Integrity (Double Nitrile, Goggles) Minor->PPE Evacuate Evacuate Lab Area & Notify EHS Immediately Major->Evacuate Contain Contain with Inert Absorbent (e.g., Sand/Vermiculite) PPE->Contain Waste Transfer to Solid Hazardous Waste Container Contain->Waste Neutralize Neutralize Surface Residue (Wipe with 1% Acetic Acid) Waste->Neutralize

Caption: Spill response decision matrix for Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate.

Disposal & Waste Management Plan

Improper disposal of basic amines can lead to dangerous cross-reactions in waste carboys. Follow these guidelines based on[8]:

  • Solid Waste Segregation: Collect all contaminated consumables (weigh boats, spatulas, gloves, empty vials) in a clearly labeled, sealable solid hazardous waste container. Do not throw them in standard municipal trash.

  • Chemical Compatibility: Never mix piperidine derivative waste with acidic waste streams (e.g., hydrochloric acid, nitric acid). The resulting acid-base neutralization in a sealed waste carboy will generate heat and gas, potentially causing the container to rupture.

  • Liquid Waste: If the chemical is dissolved in an organic solvent (e.g., Dichloromethane, Ethyl Acetate) during a reaction, dispose of it in the designated "Halogenated" or "Non-Halogenated" organic waste stream. Ensure the pH of the waste stream is monitored.

  • Final Destruction: Submit all sealed waste to your Environmental Health and Safety (EHS) department. The standard disposal method is high-temperature incineration, which safely breaks the carbamate and piperidine rings down into carbon oxides ( CO , CO2​ ) and nitrogen oxides ( NOx​ )[7].

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." United States Department of Labor. Available at:[Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press. Available at:[Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "Piperidine: Human health tier II assessment." Australian Government Department of Health. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals." National Institutes of Health (NIH). Available at:[Link]

Sources

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